Product packaging for Uridine-5'-diphosphate-glucose(Cat. No.:CAS No. 133-89-1)

Uridine-5'-diphosphate-glucose

Cat. No.: B086263
CAS No.: 133-89-1
M. Wt: 566.30 g/mol
InChI Key: HSCJRCZFDFQWRP-JZMIEXBBSA-N
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Description

Uridine-5'-diphosphate-glucose (UDP-Glucose) is a fundamental nucleotide sugar that acts as an essential activated form of glucose in glycosyltransferase reactions . It serves as a critical biosynthetic precursor for a wide array of essential biological molecules, including glycogen, sucrose, lipopolysaccharides, and glycosphingolipids . Furthermore, UDP-Glucose can be metabolized into other key nucleotide sugars, such as UDP-galactose and UDP-glucuronic acid, which are then incorporated into polysaccharides containing galactose and glucuronic acid . In metabolic research, UDP-Glucose is pivotal for glycogen synthesis and serves as a substrate for the hexosamine biosynthetic pathway, ultimately supplying UDP-GlcNAc for protein O-GlcNAcylation—a key post-translational modification . Beyond its role in carbohydrate metabolism, UDP-Glucose has been identified as an agonist of the P2Y14 receptor, a G-protein-coupled receptor involved in the neuroimmune system . This makes it a valuable compound for studying immunomodulatory and inflammatory responses. Researchers utilize UDP-Glucose in various applications, including enzyme assays for glucosyltransferases, studies on bacterial toxins from Clostridium difficile , and investigations into metabolic disorders, tumor biology, and neurodegenerative diseases . This product is strictly intended for Research Use Only and is not approved for human or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24N2O17P2 B086263 Uridine-5'-diphosphate-glucose CAS No. 133-89-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCJRCZFDFQWRP-JZMIEXBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O17P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00157902
Record name Uridine diphosphate glucose
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Molecular Weight

566.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Uridine diphosphate glucose
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CAS No.

133-89-1
Record name UDP-Glucose
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Record name Uridine diphosphate glucose
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Record name Uridine diphosphate glucose
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Record name Uridine diphosphate glucose
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Record name Uridine 5'-(trihydrogen diphosphate), mono-α-d-glucopyranosyl ester
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Record name URIDINE DIPHOSPHATE GLUCOSE
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Enzymology and Biosynthesis of Uridine 5 Diphosphate Glucose

Uridine-5'-diphosphate-glucose Pyrophosphorylase (UGPase/UGP/GalU)

UDP-glucose pyrophosphorylase (UGPase), also known as UTP-glucose-1-phosphate uridylyltransferase (EC 2.7.7.9), is the central enzyme responsible for the biosynthesis of UDP-glucose. creative-enzymes.comnih.gov It catalyzes the reversible reaction between Uridine-5'-triphosphate (UTP) and α-D-glucose-1-phosphate (Glc-1-P) to produce UDP-glucose and inorganic pyrophosphate (PPi). creative-enzymes.comnih.gov

Reaction: UTP + Glucose-1-Phosphate ⇌ UDP-glucose + Pyrophosphate

This enzyme occupies a critical metabolic junction, channeling carbon from hexose (B10828440) phosphates into various biosynthetic pathways. mdpi.comnih.gov While functionally conserved, the structure, regulation, and quaternary structure of UGPase can differ significantly between prokaryotes and eukaryotes. nih.govwikipedia.org

The reaction catalyzed by UGPase is fully reversible, with a Gibbs free energy (ΔG°') close to zero. mdpi.comyoutube.comalivetek.org In cellular environments, the reaction is strongly driven in the forward direction (synthesis of UDP-glucose) by the subsequent and rapid hydrolysis of the pyrophosphate product into two inorganic phosphate (B84403) molecules by the enzyme inorganic pyrophosphatase. youtube.comalivetek.org This removal of a product shifts the equilibrium, favoring the synthesis of UDP-glucose. youtube.com

Kinetic studies have revealed that the catalytic mechanism for UGPase is an ordered sequential Bi-Bi mechanism. nih.govresearchgate.net The enzyme's activity is dependent on the presence of a divalent cation, typically magnesium (Mg²⁺), which is crucial for enhancing the binding of the enzyme to its nucleotide substrates, UTP or UDP-glucose. nih.govresearchgate.net In the reverse pyrophosphorolytic reaction, the magnesium-pyrophosphate complex (MgPPi) has been identified as the true substrate, while free pyrophosphate can act as an inhibitor. diva-portal.orgmdpi.com

The kinetic parameters of UGPase vary depending on the source organism and specific isoform. For instance, two isoforms in Arabidopsis thaliana, UGPase-1 and UGPase-2, exhibit different affinities for their substrates. nih.gov UGPase generally displays a broad pH optimum for its activity, typically ranging from 6.5 to 8.5. nih.gov

Kinetic Parameters of UGPase from Different Species
OrganismIsoformSubstrateKm (mM)Optimal pHEquilibrium Constant (Keq)
Barley (Hordeum vulgare)N/AGlucose-1-Phosphate0.336.5 - 8.5~0.4
Barley (Hordeum vulgare)N/AUTP0.25
Arabidopsis thalianaUGPase-1All substrates0.03 - 0.14N/A~0.3
Arabidopsis thalianaUGPase-2All substrates0.07 - 0.36

In many organisms, particularly plants, UGPase is encoded by a small family of genes that give rise to distinct isoforms. nih.gov For example, the genome of Arabidopsis thaliana contains two genes, AtUGP1 and AtUGP2, which are functionally redundant but show differential expression patterns. wikipedia.orgnih.gov AtUGP1 is expressed widely throughout the plant, whereas AtUGP2 expression is more restricted, primarily occurring in flowers, suggesting specialized roles. wikipedia.orgoup.com Similarly, rice possesses two homologous UGPase genes, Ugp1 and Ugp2. oup.com Plant UGPases are often classified into two types: UGPase-A, which is typically cytosolic, and UGPase-B, which is located in chloroplasts. nih.govresearchgate.net

The expression of UGPase genes is tightly regulated at the transcriptional level by a variety of developmental cues and environmental stimuli. nih.gov This regulation allows the cell to adjust the production of UDP-glucose to meet metabolic demands. Factors known to influence UGPase gene transcription include:

Metabolites: Sugars, such as sucrose (B13894), can up-regulate the expression of UGPase genes. oup.com

Environmental Stress: Abiotic stresses like cold, phosphate deficiency, and salt stress have been shown to modulate UGPase gene expression. nih.govnih.gov

Light: The transition from light to dark can affect the transcriptional activity of UGPase genes. nih.gov

In potato, for instance, exposure to low temperatures leads to a strong up-regulation of UGPase expression. nih.gov In Arabidopsis, the response to sucrose is mediated through a signaling pathway that is independent of hexokinase. oup.com While transcriptional control is a major regulatory point, evidence also suggests that UGPase is subject to regulation at the translational level. wikipedia.org

Following protein synthesis, the activity of UGPase is further fine-tuned through various post-translational modifications (PTMs). nih.gov These modifications can alter the enzyme's catalytic efficiency, stability, and interaction with other cellular components. Documented PTMs of UGPase include:

Phosphorylation: Serine phosphorylation has been identified in sugarcane UGPase. nih.gov

N-glycosylation: This modification has been observed in UGPases from rice and maize. wikipedia.orgnih.gov

Acetylation: Rice UGPase can undergo acetylation. nih.gov

Protein-Protein Interactions: UGPase from barley and Arabidopsis can bind to 14-3-3 proteins, a family of regulatory proteins. nih.gov

These modifications represent a dynamic layer of control, allowing for rapid adjustments in UDP-glucose synthesis in response to changing cellular conditions. unc.edu

A key regulatory mechanism for UGPase activity is its assembly into different oligomeric states. nih.gov The enzyme can exist as monomers, dimers, tetramers, or even octamers, and the catalytically active form can vary significantly between species. wikipedia.orgportlandpress.com

In many plants, including barley and Arabidopsis, the monomer is the sole active form of the enzyme. wikipedia.orgunc.eduportlandpress.com The formation of dimers and higher-order oligomers serves as a regulatory mechanism to decrease or abolish enzyme activity, possibly by blocking access to the active site. unc.eduportlandpress.com The equilibrium between the active monomeric state and inactive oligomeric states is dynamic and can be influenced by several factors, including protein concentration, buffer conditions, and the binding of substrates, which tends to promote the dissociation of oligomers into active monomers. nih.govnih.gov

In contrast, the quaternary structure is essential for the function of UGPase in other organisms. The enzyme from Escherichia coli is an active tetramer, while the human and yeast enzymes are active as octamers. wikipedia.orgresearchgate.net In these cases, the specific arrangement of subunits is critical for catalytic activity and allosteric regulation. portlandpress.comnih.gov

Quaternary Structure and Activity of UGPase
OrganismActive FormInactive/Regulatory FormReference
Barley, ArabidopsisMonomerDimer, Higher-order oligomers wikipedia.orgunc.eduportlandpress.com
Escherichia coliTetramerN/A (Tetramerization is essential) wikipedia.orgresearchgate.net
Human, YeastOctamerN/A (Oligomerization is important for regulation) wikipedia.orgportlandpress.com

UGPase activity is subject to redox modulation, providing another layer of post-translational control linked to the cellular redox state. mdpi.comnih.gov The activity of plant UGPases can be reversibly modulated by oxidation and reduction. mdpi.comdntb.gov.ua

Oxidizing agents, such as hydrogen peroxide (H₂O₂) and oxidized glutathione (B108866) (GSSG), which can accumulate during oxidative stress, lead to a decrease in UGPase activity. mdpi.comnih.gov This inactivation is often associated with an increase in the Kₘ value for substrates, indicating a lower binding affinity. mdpi.comnih.govnih.gov Conversely, the activity of the oxidized, less active enzyme can be restored by reducing agents like dithiothreitol (B142953) (DTT) or reduced glutathione (GSH). mdpi.comdiva-portal.org

Post-Translational Modifications of UGPase

Structural Biology of UGPase

The three-dimensional structure of UGPase has been determined for a variety of organisms, revealing important insights into its function. The crystal structure of human UGPase shows that it can form octamers. nih.gov In contrast, the UGPase from Escherichia coli is a tetramer. nih.gov The structure of UGPase from Helicobacter pylori has been determined in both its apo form and bound to UDP-glucose and Mg2+. nih.govresearchgate.net The crystal structure of UGPase from Yersinia pestis has also been elucidated, providing a basis for rational drug design. nih.gov

Homology modeling has been employed to predict the structure of UGPases for which crystal structures are not yet available. These models are often based on the known structures of related enzymes, such as glucose-1-phosphate thymidylyltransferase. nih.gov

The active site of UGPase is located in a deep pocket within each subunit of the enzyme. nih.govresearchgate.net Several key amino acid residues are involved in substrate binding and catalysis. In Corynebacterium glutamicum UGPase, residues such as Glu 36, Gln 112, Asp 143, Glu 201, and Lys 202 are involved in anchoring UDP-glucose to the active site. nih.gov In barley UGPase, Lys-260 is thought to stabilize the negative charge of the phosphate groups of UDP-glucose. nih.gov

The binding of the uracil (B121893) base is highly specific. In the E. coli enzyme, the side chains of Gln 109 and Asp 137 are predicted to anchor the uracil ring and the ribose of UDP-glucose, respectively. nih.gov A magnesium ion is coordinated by Asp130 (in H. pylori UGPase), two oxygen atoms of the phosphoryl groups, and water molecules, playing a crucial role in catalysis. nih.govresearchgate.net

There is a significant structural and sequential divergence between prokaryotic and eukaryotic UGPases. nih.govnih.govresearchgate.net Despite catalyzing the same reaction, they are unrelated in their amino acid sequences. nih.gov Prokaryotic cells, which include bacteria and archaea, lack a membrane-bound nucleus and other membrane-bound organelles. visiblebody.commicrobenotes.comkhanacademy.orgtechnologynetworks.com Their DNA is typically circular and located in a nucleoid region within the cytoplasm. visiblebody.commicrobenotes.comtechnologynetworks.com Eukaryotic cells, found in plants, animals, fungi, and protists, have a true nucleus that houses their linear DNA, and they possess various membrane-bound organelles. visiblebody.commicrobenotes.comkhanacademy.orgtechnologynetworks.com

This fundamental difference in cellular organization is reflected in the structure of their enzymes. For instance, human UGPase forms octamers, while the E. coli enzyme is a tetramer. nih.govnih.gov These structural differences present opportunities for the development of selective inhibitors targeting bacterial UGPases. nih.govresearchgate.net

Table 2: Key Differences Between Prokaryotic and Eukaryotic Cells

FeatureProkaryotesEukaryotes
Nucleus AbsentPresent
DNA Structure CircularLinear
Membrane-Bound Organelles AbsentPresent
Size 0.1–5 µm10–100 µm
UGPase Quaternary Structure e.g., Tetramer (E. coli)e.g., Octamer (Human)

Substrate Specificity and Binding Affinity of UGPase

UGPase generally exhibits high specificity for its substrates, particularly for glucose-1-phosphate and UTP. nih.govnih.gov Studies on plant UGPases from barley and Arabidopsis have shown that while Glc-1-P and UTP are the preferred substrates, there is some minor activity with fructose-1-phosphate. nih.gov The affinity for fructose-1-phosphate, however, is low, as indicated by high Km values. nih.gov The specificity for the nucleotide donor is also high, with UTP being the most active substrate. nih.govnih.gov Different conformations and substituents at various positions of the sugar's pyranose ring are critical determinants of substrate specificity. nih.gov

Table 3: Substrate Specificity of Plant UGPases

SubstrateRelative ActivityNotes
Sugar-1-Phosphate
D-Glucose-1-PhosphateHighPreferred substrate nih.govnih.gov
Fructose-1-PhosphateLow (7-20%)Can react with various NTPs nih.gov
Galactose-1-PhosphateExtremely low nih.gov
Nucleoside Triphosphate
UTPHighPreferred substrate nih.govnih.gov

UDP-sugar Pyrophosphorylase (USPase/USP) in this compound Synthesis

In addition to UGPase, another enzyme, UDP-sugar pyrophosphorylase (USPase), can also synthesize UDP-glucose. oup.comresearchgate.net However, USPase is characterized by a much broader substrate specificity compared to UGPase. nih.govnih.gov It can utilize a variety of sugar-1-phosphates, including D-glucose-1-P, D-galactose-1-P, and D-galacturonic acid-1-P, to produce the corresponding UDP-sugars. nih.govnih.govfrontiersin.org

Overlapping Substrate Specificities with UGPase

A key characteristic of USPase is its relaxed substrate specificity, which contrasts with the highly selective nature of UGPase. While UGPase predominantly utilizes glucose-1-phosphate (Glc-1-P), USPase can act on a wider range of sugar-1-phosphates. frontiersin.org This promiscuity allows USPase to synthesize not only UDP-glucose but also other UDP-sugars such as UDP-galactose, UDP-glucuronic acid, UDP-xylose, and UDP-arabinose from their respective sugar-1-phosphate precursors. nih.govnih.gov

Comparative kinetic studies have quantified the differences in substrate affinities between these enzymes. For instance, studies on Arabidopsis and barley enzymes have provided specific Michaelis constant (Km) values, which indicate the substrate concentration at which the enzyme reaches half of its maximum velocity. A lower Km value signifies a higher affinity of the enzyme for its substrate.

Interactive Data Table: Kinetic Parameters (Km) of Plant Pyrophosphorylases for Various Sugar-1-Phosphates (mM)

Enzyme D-Glc-1-P D-Gal-1-P D-GalA-1-P α-D-Fuc-1-P D-GlcNAc-1-P
Arabidopsis UGPase-1 0.07 Very Low Activity - - -
Arabidopsis UGPase-2 0.14 Very Low Activity - - -
Arabidopsis USPase Reacts Reacts 1.3 3.4 No Reaction

Data sourced from studies on Arabidopsis and barley enzymes. consensus.appnih.gov "-" indicates data not specified in the sources. "Reacts" indicates that the enzyme shows activity, but a specific Km value was not provided in the cited literature.

This data clearly illustrates that while UGPases are highly specialized for D-Glc-1-P, USPase exhibits a broader substrate range, albeit with generally higher Km values for some substrates compared to the primary substrate of specialized enzymes. consensus.app

Regulatory Aspects of USPase Activity

The regulation of USPase activity appears to be less complex than that of key metabolic enzymes that are often subject to intricate allosteric control and feedback inhibition. Current research suggests that major regulatory mechanisms, such as allosteric activation or inhibition by downstream products, have not been prominently described for USPase. nih.gov

Instead, the activity of USPase is thought to be primarily regulated by substrate availability. nih.gov The enzyme's promiscuous nature means its synthetic output is a direct reflection of the relative concentrations of the various sugar-1-phosphates present in the cytosol.

Transcriptional regulation, which governs the amount of enzyme produced, also plays a role. Studies in Arabidopsis have shown that the expression of the USPase gene can be upregulated in response to the silencing of UGPase, suggesting a compensatory mechanism to maintain the cellular supply of essential UDP-sugars. frontiersin.org Furthermore, co-expression analyses have revealed that USPase expression can be correlated with genes for sucrose synthase, indicating a coordinated function in certain metabolic contexts. nih.gov

While direct feedback inhibition by UDP-sugars on USPase has not been established as a primary regulatory mechanism, some studies have explored the inhibitory effects of various compounds. For instance, a salicylamide (B354443) derivative was identified as an uncompetitive inhibitor of both UGPase and USPase, suggesting that while allosteric regulation might not be a feature, the active site can be targeted by external molecules. nih.gov

Sucrose Synthase (SuSy) as a Source of this compound

In addition to the pyrophosphorylase-catalyzed reactions, UDP-glucose can also be synthesized through a reversible reaction catalyzed by sucrose synthase (SuSy). This enzyme plays a crucial role in carbon metabolism, particularly in the context of sucrose transport and utilization. The reaction catalyzed by SuSy is:

Sucrose + UDP ⇌ UDP-glucose + Fructose (B13574)

Role in Sink Tissues and Metabolic Coupling

Sucrose synthase is particularly active in "sink" tissues, which are non-photosynthetic plant parts such as roots, tubers, and developing fruits that import sucrose as their primary source of carbon and energy. In these tissues, SuSy catalyzes the cleavage of sucrose to produce UDP-glucose and fructose. This reaction is a key entry point for imported carbon into the metabolic pathways of the sink tissue.

The UDP-glucose produced by SuSy can be directly used for various biosynthetic processes, including cell wall synthesis (cellulose and callose), starch synthesis, and other glycosylation reactions. This direct conversion of sucrose to an activated glucose molecule represents a highly efficient metabolic coupling, conserving the energy from the glycosidic bond of sucrose. This avoids the need for ATP-dependent phosphorylation of free glucose that would be produced by the action of invertase, another sucrose-cleaving enzyme.

Biotechnological Implications for this compound Production

The ability of sucrose synthase to efficiently produce UDP-glucose from the inexpensive and readily available substrates sucrose and UDP has made it an attractive enzyme for biotechnological applications. The production of UDP-glucose is critical for in vitro glycosylation reactions used in the synthesis of pharmaceuticals, nutraceuticals, and other high-value glycoconjugates.

Significant research has focused on optimizing SuSy-based production of UDP-glucose. This has involved both process optimization and enzyme engineering to enhance catalytic efficiency and stability. For example, a whole-cell biocatalysis system using E. coli expressing a sucrose synthase from Acidithiobacillus caldus achieved a production of approximately 100 grams of UDP-glucose per liter with a yield of 86% based on the UDP precursor. researchgate.netnih.gov

More recent studies have employed semi-rational protein engineering to improve the performance of SuSy. By creating mutant enzymes with enhanced activity and thermostability, researchers have achieved even higher production metrics. In one such study, an engineered SuSy, coupled with an enzyme to convert the fructose byproduct, resulted in a maximum UDP-glucose yield of 83% and a space-time yield of 70 g/L/h. acs.orgnih.govacs.org This demonstrates the high potential of engineered sucrose synthases for the industrial-scale production of this vital sugar nucleotide.

Interactive Data Table: Examples of UDP-Glucose Production using Sucrose Synthase

Biocatalyst Production Scale UDP-Glucose Titer Yield Space-Time Yield (STY)
Whole-cell E. coli with A. caldus SuSy Lab Scale ~100 g/L 86% 10 g/L/h

Data sourced from biotechnological studies on UDP-glucose production. researchgate.netresearchgate.net "-" indicates data not specified in the sources.

These advancements highlight the power of biocatalysis and protein engineering in harnessing the enzymatic machinery of nature for valuable biotechnological applications.

Metabolic Pathways Involving Uridine 5 Diphosphate Glucose

Glycogen (B147801) Synthesis and Homeostasis

Glycogen, a highly branched polymer of glucose, functions as the primary short-term energy reserve in animals and fungi. The synthesis and breakdown of glycogen are tightly regulated to maintain glucose homeostasis. UDP-glucose is the immediate and obligatory precursor for glycogen synthesis.

Role of Uridine-5'-diphosphate-glucose in Glycogen Branching and Elongation

The formation of glycogen begins with the synthesis of UDP-glucose from glucose-1-phosphate and uridine (B1682114) triphosphate (UTP), a reaction catalyzed by UDP-glucose pyrophosphorylase. nih.gov The elongation of glycogen chains is then carried out by the enzyme glycogen synthase , which transfers a glucosyl residue from UDP-glucose to the non-reducing end of a pre-existing glycogen chain, forming an α-1,4-glycosidic bond. nih.gov This process requires a primer, which is a short chain of glucose residues initially synthesized by the protein glycogenin. nih.gov Glycogen synthase can only add glucose units in a linear fashion.

The characteristic branched structure of glycogen is created by the glycogen branching enzyme (also known as amylo-(1,4→1,6)-transglycosylase). creative-enzymes.comwikipedia.org This enzyme catalyzes the transfer of a terminal segment of 6-7 glucose residues from a linear α-1,4-linked chain to the C6 hydroxyl group of a glucose residue on the same or a neighboring chain, creating an α-1,6-glycosidic linkage. wikipedia.org This branching increases the solubility of glycogen and creates numerous non-reducing ends, which allows for rapid glucose mobilization when energy is required.

Key Enzymes in Glycogen Synthesis Involving UDP-Glucose
EnzymeEC NumberFunctionSubstrate(s)Product(s)
UDP-glucose pyrophosphorylase2.7.7.9Synthesis of UDP-glucoseGlucose-1-phosphate, UTPUDP-glucose, Pyrophosphate
Glycogen synthase2.4.1.11Elongation of glycogen chains (α-1,4 linkages)UDP-glucose, (Glycogen)nUDP, (Glycogen)n+1
Glycogen branching enzyme2.4.1.18Creation of α-1,6 branchesLinear glycogen chainBranched glycogen chain

Regulatory Mechanisms of Glycogen Synthesis by this compound Availability

The rate of glycogen synthesis is intricately regulated by hormonal signals and the availability of substrates, including UDP-glucose. The activity of glycogen synthase is a key regulatory point. This enzyme exists in two forms: an active, dephosphorylated form (glycogen synthase a) and a less active, phosphorylated form (glycogen synthase b). uga.edu Insulin promotes the dephosphorylation and activation of glycogen synthase, thereby stimulating glycogen synthesis.

The availability of UDP-glucose directly influences the activity of glycogen synthase. The Michaelis constant (Km) of glycogen synthase for UDP-glucose is in a range that makes its activity sensitive to physiological fluctuations in UDP-glucose concentrations. For instance, the Km of the less active, phosphorylated form of glycogen synthase for UDP-glucose can be significantly higher, indicating a lower affinity for its substrate. uniprot.org However, the presence of allosteric activators like glucose-6-phosphate can increase the enzyme's affinity for UDP-glucose, thereby stimulating glycogen synthesis even when the enzyme is in its less active form. nih.govwikipedia.org Research in rat skeletal muscle has shown that both glycogen content and muscle contraction regulate the phosphorylation state of glycogen synthase and its affinity for UDP-glucose, highlighting a complex interplay of regulatory factors. researchgate.net

Kinetic Parameters of Glycogen Synthase for UDP-Glucose
Enzyme FormConditionApparent Km for UDP-glucose (mM)Reference
Glycogen synthase a (active)Normal (mouse liver)~0.25 nih.gov
Glycogen synthase b (less active)Normal (mouse liver)~0.25 (in presence of G6P) nih.gov
Yeast Glycogen Synthase (Gsy2p)Unphosphorylated2.4 researchgate.net
Yeast Glycogen Synthase (Gsy2p)Unphosphorylated + Glucose-6-PSlightly decreased from 2.4 researchgate.net
Yeast Glycogen Synthase (Gsy2p)PhosphorylatedVery high (far from saturation) researchgate.net
Yeast Glycogen Synthase (Gsy2p)Phosphorylated + Glucose-6-PRestored to values comparable to unphosphorylated enzyme researchgate.net

Synthesis of Plant Cell Wall Polysaccharides

The plant cell wall is a complex and dynamic structure composed primarily of polysaccharides that provides structural support, protection, and determines cell shape. UDP-glucose is the central precursor for the synthesis of the major components of the plant cell wall: cellulose (B213188), callose, hemicellulose, and pectin (B1162225). nih.gov

Cellulose and Callose Biosynthesis Pathways

Cellulose , the most abundant biopolymer on Earth, is a linear polymer of β-1,4-linked glucose residues. It is synthesized at the plasma membrane by large protein complexes called cellulose synthase complexes. These enzymes utilize UDP-glucose as the direct substrate, transferring glucose units to the growing cellulose chain. researchgate.net

Callose is another linear polymer of glucose, but with β-1,3-glycosidic linkages. ijbs.com It is synthesized by callose synthases, which are also located at the plasma membrane and use UDP-glucose as the glucosyl donor. Callose deposition is often induced in response to stress, wounding, and pathogen attack, forming a temporary barrier. Interestingly, the biosynthesis of cellulose and callose are often inversely regulated, potentially due to their shared substrate, UDP-glucose. nih.gov

Hemicellulose and Pectin Formation

Hemicelluloses are a diverse group of branched polysaccharides that cross-link cellulose microfibrils. Unlike cellulose, they are composed of various sugars, including xylose, mannose, galactose, and arabinose. The synthesis of these sugars in their activated nucleotide forms originates from UDP-glucose. nih.gov For example, UDP-xylose, the precursor for xylan, is synthesized from UDP-glucose through the action of UDP-glucose dehydrogenase and UDP-glucuronate decarboxylase.

Pectins are a family of complex polysaccharides rich in galacturonic acid. They form a gel-like matrix in the primary cell wall. The precursor for pectin synthesis, UDP-galacturonic acid, is derived from UDP-glucose via a two-step process involving UDP-glucose dehydrogenase to form UDP-glucuronic acid, followed by the action of UDP-glucuronic acid 4-epimerase. nih.govnih.gov

Enzymatic Conversion of UDP-Glucose to Precursors for Plant Cell Wall Polysaccharides
Final PolysaccharideKey PrecursorEnzyme(s) Involved in Conversion from UDP-GlucoseIntermediate(s)
CelluloseUDP-glucose- (Direct precursor)-
CalloseUDP-glucose- (Direct precursor)-
Hemicellulose (e.g., Xylan)UDP-xyloseUDP-glucose dehydrogenase, UDP-xylose synthaseUDP-glucuronic acid
PectinUDP-galacturonic acidUDP-glucose dehydrogenase, UDP-glucuronic acid 4-epimeraseUDP-glucuronic acid

Glycosylation of Cellular Proteins and Lipids

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a crucial post-translational modification that affects their folding, stability, localization, and function. UDP-glucose serves as a key precursor for the synthesis of nucleotide sugars required for these glycosylation reactions. nih.gov

In protein glycosylation, particularly O-linked N-acetylglucosamine (O-GlcNAc) modification, UDP-glucose is a precursor to UDP-N-acetylglucosamine (UDP-GlcNAc), the substrate for O-GlcNAc transferase. researchgate.netrupress.org This dynamic and reversible modification of nuclear and cytoplasmic proteins plays a regulatory role analogous to phosphorylation in various cellular processes.

In lipid glycosylation, UDP-glucose is the direct donor of glucose for the synthesis of glucosylceramide, the precursor for a large family of glycosphingolipids. nih.govgenecards.org This reaction is catalyzed by UDP-glucose ceramide glucosyltransferase (UGCG) . uniprot.orgwikipedia.org Glycosphingolipids are integral components of cell membranes and are involved in cell recognition, signaling, and adhesion.

Role of UDP-Glucose in the Glycosylation of Proteins and Lipids
Glycosylation TypeGlycoconjugateRole of UDP-GlucoseKey Enzyme(s)Acceptor Molecule
Protein Glycosylation (O-GlcNAcylation)O-GlcNAc modified proteinsPrecursor for UDP-N-acetylglucosamine synthesisO-GlcNAc transferaseSerine/Threonine residues of proteins
Lipid GlycosylationGlucosylceramideDirect glucose donorUDP-glucose ceramide glucosyltransferase (UGCG)Ceramide

This compound as a Precursor for Other Nucleotide Sugars and Derivatives

Beyond its direct role as a glucose donor, UDP-glucose is a pivotal branching point in nucleotide sugar metabolism, serving as the substrate for the synthesis of other activated sugar molecules essential for various biological processes. wikipedia.orgnih.gov

A key metabolic fate of UDP-glucose is its conversion to Uridine-5'-diphosphate-glucuronic acid (UDP-GlcA). This transformation is catalyzed by the cytosolic enzyme UDP-glucose dehydrogenase (UGDH). reactome.orgnih.govwikipedia.org The reaction is a two-fold oxidation of the C6 primary alcohol of the glucose moiety to a carboxylic acid. nih.gov This process is dependent on the coenzyme NAD+, which is reduced to NADH. reactome.orgnih.gov The production of UDP-GlcA is a critical step, as this nucleotide sugar is required for the synthesis of various polysaccharides and for detoxification reactions. nih.govdiva-portal.org

EnzymeSubstrateProductCofactorFunction
UGDH UDP-glucoseUDP-glucuronic acid (UDP-GlcA)NAD+Catalyzes the two-step oxidation of UDP-glucose to form UDP-GlcA. reactome.orgnih.gov

UDP-GlcA is an indispensable precursor for the biosynthesis of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides that are major components of the extracellular matrix. nih.govwikipedia.org The synthesis of GAG chains, such as hyaluronan, chondroitin (B13769445) sulfate, and heparan sulfate, involves the sequential addition of sugar residues. pharmacy180.com UDP-GlcA serves as the direct donor of glucuronic acid units for the elongation of these polysaccharide chains. pharmacy180.comnih.gov

Furthermore, UDP-GlcA is essential for the initiation of GAG synthesis on core proteins to form proteoglycans. It is the precursor for UDP-xylose, formed by the enzyme UDP-GlcA decarboxylase. nih.gov UDP-xylose is the sugar that initiates the formation of the common tetrasaccharide linkage region (GlcA-Gal-Gal-Xyl) that attaches the GAG chain to a serine residue on the core protein. nih.govnih.gov

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of a wide variety of substances, including hormones, drugs, and environmental toxins (xenobiotics). nih.govwikipedia.org This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver. wikipedia.orguef.fi

UGTs utilize UDP-GlcA as a co-substrate to transfer the glucuronic acid moiety to a lipophilic target molecule. wikipedia.orgjove.com This conjugation reaction dramatically increases the water solubility of the substrate, making it more easily excretable from the body, typically via urine or bile. nih.govwikipedia.org This pathway is critical for the metabolism and clearance of endogenous compounds like bilirubin (B190676) and steroid hormones (e.g., estrogens, androgens, thyroid hormones) as well as a vast number of therapeutic drugs and foreign chemicals. wikipedia.orgoup.com

ProcessKey Enzyme FamilyCofactorSubstratesOutcome
Glucuronidation UDP-glucuronosyltransferases (UGTs)UDP-GlcADrugs, xenobiotics, bilirubin, hormonesIncreased water solubility and excretion of substrates. nih.govwikipedia.orguef.fi

Uridine-5'-diphosphate-galactose Synthesis via this compound 4-Epimerase (UGE)

Uridine-5'-diphosphate-galactose (UDP-galactose) is a critical activated sugar required for the synthesis of various glycoconjugates, including glycoproteins and glycolipids. nih.gov Its production from this compound (UDP-glucose) is a vital metabolic step, catalyzed by the enzyme UDP-glucose 4-epimerase (UGE), also known as UDP-galactose 4-epimerase (GALE). wikipedia.orgproquest.com This enzyme facilitates the reversible conversion of UDP-glucose to UDP-galactose, playing a central role in galactose metabolism through the Leloir pathway. wikipedia.orgproquest.com

The catalytic mechanism of UGE involves the inversion of the stereochemistry at the fourth carbon (C4) of the glucose moiety. wikipedia.orgnih.gov The process occurs in three main steps within the enzyme's active site:

Oxidation: The enzyme, which tightly binds a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor, facilitates the oxidation of the C4 hydroxyl group of the UDP-glucose substrate. This results in the formation of a transient UDP-4-keto-glucose intermediate and NADH. nih.govwikipedia.org

Rotation: The 4-ketopyranose intermediate rotates 180 degrees within the active site. nih.gov

Reduction: The hydride from the newly formed NADH is then added to the opposite face of the 4-keto intermediate, reducing it to form UDP-galactose and regenerating the NAD+ cofactor. nih.govwikipedia.org

This reversible reaction allows cells to synthesize UDP-galactose from UDP-glucose when galactose is not available from external sources, and conversely, to convert UDP-galactose into UDP-glucose for entry into central metabolic pathways like glycolysis. wikipedia.orgtuscany-diet.net The activity of UGE is crucial for providing the necessary building blocks for polysaccharide biosynthesis and is considered a rate-limiting step in these pathways. proquest.comresearchgate.net

EnzymeSubstrateProductCofactor
UDP-glucose 4-epimerase (UGE/GALE)UDP-glucoseUDP-galactoseNAD+
UDP-glucose 4-epimerase (UGE/GALE)UDP-galactoseUDP-glucoseNAD+

Trehalose and Trehalose-6-Phosphate (B3052756) Biosynthesis

UDP-glucose is a direct precursor in the primary pathway for the biosynthesis of trehalose, a nonreducing disaccharide that functions as a stress protectant and energy storage molecule in a wide range of organisms, including bacteria, fungi, plants, and insects. biologists.comoup.com The synthesis occurs via a two-step process involving the intermediate trehalose-6-phosphate (T6P). biologists.comnih.gov

The initial and rate-limiting step is catalyzed by the enzyme trehalose-6-phosphate synthase (TPS). biologists.com This enzyme transfers the glucosyl group from UDP-glucose to glucose-6-phosphate (G6P), forming a phosphodiester bond and yielding trehalose-6-phosphate and UDP. biologists.comnih.govnih.gov

Reaction: UDP-glucose + Glucose-6-phosphate → Trehalose-6-phosphate + UDP

Bacterial Cell Envelope Component Synthesis

Lipopolysaccharide (LPS) Biosynthesis

UDP-glucose is an essential precursor in the biosynthesis of the lipopolysaccharide (LPS) core, a major component of the outer membrane of most Gram-negative bacteria. nih.govnih.gov LPS consists of three domains: lipid A, the core oligosaccharide, and the O-antigen. nih.govgenome.jp UDP-glucose functions as a glycosyl donor for the addition of glucose residues to the growing core oligosaccharide structure.

The synthesis of the LPS core begins after the formation of the Kdo₂-lipid A anchor in the cytoplasm. nih.gov Specific glycosyltransferases then sequentially add sugar units. In E. coli and Salmonella, the synthesis of the outer core begins with the addition of a glucose residue to the inner core heptose structure. nih.gov This reaction is mediated by a glycosyltransferase (WaaG and its homologs) that specifically utilizes UDP-glucose as the donor substrate. nih.gov Subsequent glucose and galactose residues are also added by other glycosyltransferases that use UDP-glucose and UDP-galactose as donors to complete the core structure before the O-antigen is attached. nih.gov The integrity of the LPS core is crucial for the bacterium's viability and for creating a permeability barrier against antimicrobial agents. nih.govnih.gov

Capsular Polysaccharide Formation

UDP-glucose is a central building block in the formation of capsular polysaccharides (CPS), which form a protective outer layer on many pathogenic bacteria. nih.govnih.gov This capsule is critical for bacterial survival, helping the organism evade the host immune system. nih.gov

The role of UDP-glucose in CPS synthesis is twofold:

Direct Donor: It can be used directly by glycosyltransferases to incorporate glucose units into the repeating oligosaccharide structure of the capsule. For example, in the synthesis of the serotype 3 CPS in Streptococcus pneumoniae, a synthase initiates the process by transferring glucose from a UDP-glucose unit. nih.gov

Precursor for Other UDP-sugars: UDP-glucose is the substrate for enzymes that produce other essential nucleotide sugars. For instance, the enzyme UDP-glucose dehydrogenase catalyzes the NAD+-dependent oxidation of UDP-glucose to form UDP-glucuronic acid. nih.gov This product is a common component of capsules in bacteria such as Streptococcus pneumoniae and Campylobacter jejuni. nih.govnih.gov Furthermore, UDP-glucose is the precursor for UDP-galactose via the UGE enzyme, providing another essential sugar for CPS diversity. nih.gov

The availability and intracellular concentrations of UDP-glucose and its derivatives can influence the chain length of the final CPS polymer. nih.gov

Biofilm Exopolysaccharide Synthesis

Bacterial biofilms are communities of cells encased in a self-produced extracellular matrix, of which exopolysaccharides are a key structural component. scholaris.ca UDP-glucose is a fundamental precursor for the synthesis of many of these exopolysaccharides, which are crucial for biofilm attachment, structure, and protection. acs.orgnih.gov

Examples of biofilm exopolysaccharides synthesized from UDP-glucose include:

Colanic Acid: This branched polysaccharide, found in E. coli and other Enterobacteriaceae, is important for biofilm architecture and protection against environmental stress. The enzymes responsible for its synthesis are encoded by the wca gene cluster, but the precursors, including UDP-glucose and UDP-galactose, are produced by enzymes located elsewhere in the genome. acs.orgnih.gov

Vibrio Polysaccharide (VPS): In Vibrio cholerae, VPS is essential for the formation of its mature biofilm. This polymer is composed primarily of glucose and galactose, with UDP-glucose serving as the initial substrate for their incorporation. acs.orgnih.gov

Cellulose: Some bacteria, such as Gluconacetobacter xylinus, produce cellulose as a biofilm matrix component. UDP-glucose is the direct precursor for the synthesis of the β-1,4-linked D-glucose chains that constitute cellulose. acs.org

The synthesis of these polymers relies on a steady supply of UDP-glucose, which is channeled into dedicated biosynthetic pathways regulated by the cell.

Role in Galactose Utilization via the Leloir Pathway

UDP-glucose plays an indispensable role in the primary metabolic pathway for galactose utilization, known as the Leloir pathway, named after its discoverer, Luis Federico Leloir. tuscany-diet.netwikipedia.org This pathway allows organisms to convert galactose into glucose-1-phosphate, which can then enter glycolysis or other metabolic routes. tuscany-diet.netwikipedia.org The pathway involves four key enzymes. wikipedia.org

The central role of UDP-glucose occurs in the third step of the pathway. After galactose is phosphorylated to galactose-1-phosphate by galactokinase (GALK), the enzyme galactose-1-phosphate uridylyltransferase (GALT) catalyzes a critical transfer reaction. wikipedia.orgwikipedia.org GALT transfers the UMP moiety from UDP-glucose to galactose-1-phosphate. nih.gov This reaction yields two products: glucose-1-phosphate and UDP-galactose. wikipedia.orgwikipedia.org

Reaction: Galactose-1-phosphate + UDP-glucose ⇌ Glucose-1-phosphate + UDP-galactose

The pathway is completed in the fourth step, where the enzyme UDP-galactose 4-epimerase (GALE/UGE) catalyzes the reversible conversion of UDP-galactose back into UDP-glucose. wikipedia.orgwikipedia.org This step is crucial because it regenerates the UDP-glucose that was consumed in the GALT-catalyzed reaction, allowing the pathway to continue processing more galactose-1-phosphate molecules. wikipedia.orgwikipedia.org The net result of the GALT and GALE reactions is the conversion of galactose-1-phosphate to glucose-1-phosphate, with UDP-glucose acting as a recyclable cofactor. wikipedia.org

StepEnzymeSubstratesProductsRole of UDP-glucose
1Galactose mutarotase (B13386317) (GALM)β-D-galactoseα-D-galactoseNone
2Galactokinase (GALK)α-D-galactose, ATPGalactose-1-phosphate, ADPNone
3Galactose-1-phosphate uridylyltransferase (GALT)Galactose-1-phosphate, UDP-glucoseGlucose-1-phosphate, UDP-galactoseSubstrate (UMP donor)
4UDP-galactose 4-epimerase (GALE/UGE)UDP-galactoseUDP-glucoseProduct (Regenerated)

Uridine 5 Diphosphate Glucose As a Signaling Molecule

Extracellular Signaling via Purinergic Receptors

In multicellular organisms, purinergic signaling is a form of extracellular communication mediated by nucleotides and nucleosides such as adenosine (B11128) triphosphate (ATP) and UDP-glucose. frontiersin.org These molecules are released into the extracellular space where they bind to and activate specific purinergic receptors on the cell surface, thereby initiating intracellular signaling cascades that regulate a wide array of physiological processes. fao.org UDP-glucose has been identified as a key signaling molecule in this context, primarily exerting its effects through the P2Y receptor subfamily. researchgate.net

Activation of P2Y14 Receptor by Extracellular Uridine-5'-diphosphate-glucose

The P2Y14 receptor, a G protein-coupled receptor (GPCR), is a primary target for extracellular UDP-glucose. frontiersin.orgnih.gov This receptor is potently activated by UDP-glucose and other UDP-sugars, such as UDP-galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine. scientificlabs.ie The interaction between UDP-glucose and the P2Y14 receptor is highly specific, with the sugar moiety of UDP-glucose contributing to the activation of the receptor. scientificlabs.ie Molecular dynamics simulations and functional studies have identified a specific UDP-sugar-binding site on the P2Y14 receptor, suggesting a mechanism where UDP-glucose may activate the receptor by bridging transmembrane helices. scientificlabs.ie The P2Y14 receptor is expressed in various tissues and cell types, including immune cells, epithelial cells, and glial cells, indicating its broad physiological significance. frontiersin.orgresearchgate.net

Table 1: P2Y14 Receptor Activation by UDP-sugars

AgonistRelative Potency at P2Y14 Receptor
UDP-glucoseHigh
UDP-galactoseModerate
UDP-glucuronic acidModerate
UDP-N-acetylglucosamineLower

Downstream Signaling Pathways and Cellular Responses

Upon activation by UDP-glucose, the P2Y14 receptor initiates a cascade of intracellular signaling events that lead to diverse cellular responses. These pathways are primarily mediated by the G proteins to which the receptor is coupled.

Activation of the P2Y14 receptor by UDP-glucose can lead to the mobilization of intracellular calcium ([Ca²⁺]i). researchgate.net This increase in cytosolic calcium can be a critical downstream signal, influencing a variety of cellular processes. For instance, in certain immune cells, UDP-glucose-promoted calcium mobilization is a key step in their activation and response. researchgate.net The rise in intracellular calcium can trigger various downstream effectors, including protein kinases and transcription factors, ultimately altering cellular function. The mobilization of intracellular calcium is a common signaling event for many G protein-coupled receptors and plays a crucial role in translating the extracellular signal into a cellular response. sigmaaldrich.com

The P2Y14 receptor is a member of the G protein-coupled receptor superfamily. researchgate.netfrontiersin.org It primarily couples to G proteins of the Gi/o family. frontiersin.org This coupling is a central feature of its signaling mechanism. Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which can then interact with and modulate the activity of downstream effector proteins. fao.org The activation of Gi/o proteins by the P2Y14 receptor is a critical step that initiates a variety of signaling cascades, including the regulation of adenylyl cyclase and the activation of mitogen-activated protein (MAP) kinase pathways. researchgate.net

A primary consequence of P2Y14 receptor activation is the regulation of cyclic AMP (cAMP) production. frontiersin.org Through its coupling to Gi/o proteins, the activated receptor inhibits the enzyme adenylyl cyclase. frontiersin.orgfrontiersin.org This inhibition leads to a decrease in the intracellular concentration of the second messenger cAMP. The reduction in cAMP levels can have widespread effects on cellular function, as cAMP is a key regulator of many cellular processes, including gene expression, metabolism, and cell growth. However, in some cellular contexts, the effect of UDP-glucose on cAMP accumulation may not be apparent or may be masked by other signaling pathways. researchgate.net The regulation of cAMP production is a hallmark of Gi/o-coupled receptor signaling and represents a key mechanism by which UDP-glucose exerts its physiological effects.

Role in Plant Signaling and Stress Adaptation

In addition to its well-established role in animal systems, emerging evidence suggests that UDP-glucose also functions as a signaling molecule in plants, playing a crucial role in growth, development, and responses to environmental stress. fao.orgresearchgate.net While the signaling pathways are not as fully elucidated as in animals, the concept of UDP-glucose as an extracellular signal is gaining traction in the field of plant biology.

Recent studies have demonstrated that alterations in UDP-glucose levels can lead to significant changes in plant growth and development. researchgate.net Plants with reduced UDP-glucose levels exhibit abnormal growth in both vegetative and reproductive tissues, a phenotype that can be rescued by the external application of UDP-glucose. fao.orgresearchgate.net Conversely, excessive accumulation of UDP-glucose has been shown to induce programmed cell death (PCD). fao.orgresearchgate.net

A key hypothesis is that extracellular UDP-glucose may act as a damage-associated molecular pattern (DAMP) in plants. fao.orgresearchgate.net DAMPs are molecules released from damaged cells that can be recognized by surrounding healthy cells to trigger an immune response. In this context, the release of UDP-glucose from damaged plant cells could signal the presence of a threat, such as pathogen attack or physical wounding, and initiate defense mechanisms. researchgate.net This is supported by the observation that plants with decreased UDP-glucose are less sensitive to pathogen-induced PCD. fao.orgresearchgate.net While a specific plant receptor for extracellular UDP-glucose has yet to be definitively identified, the existence of G-protein-coupled receptors involved in sugar sensing in plants provides potential candidates for its perception. fao.orgresearchgate.net The role of UDP-glucose in plant stress adaptation is an active area of research, with implications for understanding plant immunity and developing strategies for crop improvement.

Table 2: Effects of Altered UDP-glucose Levels in Plants

ConditionObserved Phenotype/Response
Reduced UDP-glucose levelsAbnormal vegetative and reproductive growth
Exogenous application of UDP-glucose to deficient plantsRescue of growth defects
Excessive endogenous accumulation of UDP-glucoseInduction of programmed cell death (PCD)
Decreased UDP-glucose levelsInsensitivity to pathogen-induced PCD

Involvement in Plant Growth and Developmental Processes

The concentration of UDP-glucose within plant cells is a critical determinant of normal growth and development. Studies have demonstrated that reduced levels of UDP-glucose lead to abnormal growth in both vegetative and reproductive tissues. frontiersin.orgnih.gov Conversely, an increase in biomass accumulation in plants has been associated with the upregulation of genes involved in the production of UDP-glucose. frontiersin.orgnih.gov This suggests a direct correlation between UDP-glucose availability and the plant's capacity for growth. The essential role of UDP-glucose extends to its function as a glucose donor for the synthesis of glycoproteins, glycolipids, and sulfolipids, all of which are vital for cellular structure and function. researchgate.net

The synthesis of UDP-glucose is primarily catalyzed by the enzyme UDP-glucose pyrophosphorylase (UGPase). frontiersin.orgnih.gov Research on Arabidopsis thaliana has shown that UGPase is a key regulator of plant development and growth. frontiersin.org The intricate regulation of genes encoding for UGPase, UDP-sugar pyrophosphorylase (USPase), and sucrose (B13894) synthase (SuSy), the main enzymes responsible for UDP-glucose synthesis, highlights the fine-tuned control plants exert over the levels of this important signaling molecule to ensure proper development. frontiersin.orgnih.gov

Induction of Programmed Cell Death (PCD)

Programmed cell death (PCD) is a genetically controlled process essential for various aspects of plant life, including development and defense against pathogens. acs.orgnih.gov Intriguingly, while essential for growth, excessive accumulation of UDP-glucose has been shown to induce PCD. frontiersin.orgnih.gov This dual role positions UDP-glucose as a critical regulatory node in the balance between cell survival and death. Both excessive endogenous levels and the external application of UDP-glucose can trigger this cellular suicide program. frontiersin.orgnih.gov

The connection between UDP-glucose and PCD is further solidified by studies on plants with modified UDP-glucose levels. Plants with decreased UDP-glucose content have been found to be insensitive to pathogen-induced PCD, indicating that a certain threshold of UDP-glucose is necessary for the initiation of the cell death program in response to stress. frontiersin.orgnih.gov In Arabidopsis, a UGPase has been identified as a novel regulator of PCD. frontiersin.org Specifically, the sucrose-induced UGP1 is critical for regulating PCD during pathogen infection, and mutants lacking UGP1 are insensitive to this process. frontiersin.org In rice, a mutation in the UDP-N-acetylglucosamine pyrophosphorylase 1 (UAP1) gene, which leads to excessive UDP-glucose accumulation, results in lesion mimics and subsequent leaf senescence, further supporting the role of high UDP-glucose levels in triggering PCD. frontiersin.orgresearchgate.net

Modulation of Oxidative Stress and Reactive Oxygen Species (ROS) Production

Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cells but also function as important signaling molecules. The balance of ROS production and scavenging is crucial for cellular homeostasis. UDP-glucose has been proposed as a potential intracellular mediator of ROS signaling. researchgate.net In the microalga Phaeodactylum tricornutum, the addition of exogenous UDP-glucose or the overexpression of the UGPase gene led to increased tolerance to oxidative stress induced by hydrogen peroxide and high temperatures. researchgate.net This enhanced tolerance was associated with reduced ROS production, decreased lipid peroxidation, and a lower cell death rate, alongside increased antioxidant enzyme activities. researchgate.net Conversely, a reduction in UDP-glucose content in a UGPase knockout strain resulted in aggravated oxidative damage. researchgate.net

In rice, excessive UDP-glucose resulting from a mutation in the UAP1 gene was shown to trigger ROS accumulation and caspase-like activity, leading to PCD. researchgate.net The application of UDP-glucose to wild-type rice seedlings also induced the accumulation of superoxide (B77818) radicals. researchgate.net This evidence suggests that UDP-glucose levels can significantly influence the cellular redox state, with excessively high concentrations promoting ROS production and inducing cell death. The enzyme UGPase itself is also subject to redox modulation. Studies on UGPases from sugarcane and barley have shown that their activity can be reversibly modulated by oxidation and reduction. nih.govnih.gov Oxidative treatments with hydrogen peroxide or oxidized glutathione (B108866) decreased UGPase activity, while subsequent reduction restored it, indicating a feedback loop where ROS can regulate the synthesis of UDP-glucose. nih.govnih.gov

Perception as a Damage-Associated Molecular Pattern (DAMP)

Damage-associated molecular patterns (DAMPs) are endogenous molecules that are released from damaged or dying cells and can trigger an immune response in surrounding tissues. wikipedia.orgfrontiersin.org It is speculated that UDP-glucose may act as an extracellular signaling molecule in plants and be perceived as a DAMP. frontiersin.orgnih.gov When plant cells are damaged due to mechanical wounding or pathogen attack, intracellular components are released into the extracellular space. frontiersin.org Given that UDP-glucose is an abundant intracellular molecule, its presence in the apoplast could serve as a signal of cellular damage.

This hypothesis is supported by the observation that exogenous application of UDP-glucose can mimic some of the responses seen during stress, such as the induction of PCD. frontiersin.orgnih.gov The perception of DAMPs is a crucial part of the plant's innate immune system, leading to the activation of defense responses. frontiersin.org While specific receptors for extracellular UDP-glucose in plants have not yet been definitively identified, the concept of UDP-glucose acting as a DAMP provides a framework for understanding how plants can sense and respond to tissue injury. nih.gov

Intracellular Signaling Mechanisms of this compound

The precise intracellular signaling mechanisms that follow the perception of UDP-glucose as a signal are still being elucidated. However, it is clear that fluctuations in UDP-glucose levels can trigger significant downstream responses. frontiersin.org The synthesis of trehalose-6-phosphate (B3052756) (T6P), another important signaling molecule in plants, is dependent on UDP-glucose. oup.com T6P is synthesized from UDP-glucose and glucose-6-phosphate and is considered a signal of sucrose availability, playing a role in regulating source-sink interactions during plant development. oup.com Therefore, some of the signaling effects of UDP-glucose may be mediated through its influence on T6P levels.

Furthermore, the enzyme sucrose synthase (SuSy) catalyzes the reversible conversion of sucrose and UDP into fructose (B13574) and UDP-glucose. frontiersin.org This reaction not only contributes to the cellular pool of UDP-glucose but also generates sugar signals that can influence plant development. frontiersin.org The pathway of sucrose breakdown can create specific signaling patterns that have a significant impact on developmental processes. frontiersin.org While the direct downstream targets of UDP-glucose signaling are still under investigation, it is evident that its role is intertwined with other major sugar signaling pathways, including those involving hexokinase and the SnRK1 (SNF1-related protein kinase 1) and TOR (target of rapamycin) kinases, which are central regulators of plant growth in response to energy status. researchgate.net

Interactive Data Table: Key Research Findings on UDP-Glucose Signaling

Process Organism Key Finding Reference
Plant Growth and DevelopmentArabidopsis thalianaReduced UDP-glucose levels lead to abnormal growth. frontiersin.orgnih.gov
Programmed Cell Death (PCD)Arabidopsis thalianaExcessive UDP-glucose induces PCD; UGP1 is a critical regulator. frontiersin.orgnih.gov
Programmed Cell Death (PCD)Rice (Oryza sativa)Mutation in UAP1 leads to excessive UDP-glucose and lesion mimics. frontiersin.orgresearchgate.net
Oxidative StressPhaeodactylum tricornutumExogenous UDP-glucose increases oxidative stress tolerance. researchgate.net
Oxidative StressRice (Oryza sativa)Excessive UDP-glucose triggers ROS accumulation. researchgate.net
Redox RegulationSugarcane, BarleyUGPase activity is reversibly modulated by redox status. nih.govnih.gov

Physiological and Pathological Implications of Uridine 5 Diphosphate Glucose Metabolism

Roles in Eukaryotic Organisms

Mammalian Physiology and Pathophysiology

Uridine-5'-diphosphate-glucose (UDP-glucose) is a pivotal intermediate metabolite situated at the crossroads of several crucial metabolic pathways. Its synthesis and utilization are fundamental to normal mammalian physiology, and dysregulation of its metabolism is implicated in a variety of pathological conditions, including cancer, neurological damage, and inflammatory diseases.

Pancreatic ductal adenocarcinoma (PDAC) is characterized by significant metabolic reprogramming to sustain its growth in a nutrient-poor tumor microenvironment. nih.gov UDP-glucose metabolism is central to this adaptation. The enzyme UDP-glucose pyrophosphorylase 2 (UGP2) is the sole enzyme in mammalian cells responsible for synthesizing UDP-glucose from glucose-1-phosphate. pnas.orgbiorxiv.org Research has identified a critical role for UGP2 in maintaining PDAC growth. nih.gov High expression of UGP2 is correlated with a poorer prognosis in PDAC patients. pnas.orgnih.gov

The transcription of the UGP2 gene is directly regulated by the Yes-associated protein 1 (YAP)–TEA domain transcription factor (TEAD) complex, establishing UGP2 as a direct target of the YAP signaling pathway, which is frequently activated in PDAC. pnas.orgnih.gov The loss of UGP2 in PDAC cells leads to a halt in their growth both in laboratory settings and in animal models. biorxiv.org This growth inhibition is linked to two primary downstream effects of UDP-glucose depletion: reduced glycogen (B147801) synthesis and defective N-glycosylation. nih.govnih.gov PDAC cells with reduced UGP2 show decreased survival in low-glucose conditions, indicating that the availability of UDP-glucose is a limiting factor for their proliferation. nih.gov

Unbiased N-glycoproteomics has revealed that the loss of UGP2 significantly reduces the N-glycosylation of numerous proteins essential for PDAC biology, including the epidermal growth factor receptor (EGFR). pnas.orgaacrjournals.org This impairment of protein glycosylation disrupts critical cellular signaling pathways that drive cancer cell survival and proliferation. nih.gov

Furthermore, under glucose-restricted conditions, pancreatic cancer cells can adapt by utilizing uridine (B1682114) as an alternative fuel source. wustl.eduecancer.org This process is highly dependent on the enzyme uridine phosphorylase 1 (UPP1), which breaks down uridine to produce ribose. ecancer.orgnih.gov This ribose can then enter central carbon metabolism, supporting the cell's energy and redox balance needs. nih.govatlasgeneticsoncology.org This metabolic flexibility, where cancer cells switch from glucose to uridine, represents a key aspect of their metabolic reprogramming and highlights an alternative pathway that intersects with nucleotide sugar metabolism. ecancer.org

FactorRole in Pancreatic CancerKey Research Findings
UGP2 Synthesizes UDP-glucose; essential for PDAC growth and survival.High expression correlates with poor prognosis. pnas.org Knockdown halts tumor growth. biorxiv.org
YAP-TEAD Complex Directly regulates the transcription of the UGP2 gene.Identifies UGP2 as a bona fide YAP target gene. nih.gov
UDP-glucose Precursor for glycogen synthesis and protein N-glycosylation.Depletion leads to decreased glycogen levels and defective glycosylation of proteins like EGFR. nih.govaacrjournals.org
Uridine/UPP1 Provides an alternative fuel source (ribose) under glucose deprivation.UPP1 expression correlates with poor survival; its deletion blunts tumor growth. wustl.edunih.gov

Contrary to its growth-promoting role in pancreatic cancer, UDP-glucose has been identified as a tumor-suppressive metabolite in the context of lung cancer metastasis. nih.govcas.cn Research has revealed that UDP-glucose impairs the metastatic process by accelerating the decay of SNAI1 mRNA. eurekalert.org SNAI1 is a key transcription factor that initiates the epithelial-mesenchymal transition (EMT), a cellular program crucial for tumor cell migration and metastasis. nih.gov

The mechanism centers on the enzyme UDP-glucose 6-dehydrogenase (UGDH), which converts UDP-glucose to UDP-glucuronic acid. nih.goveurekalert.org In lung cancer cells, upon activation of the epidermal growth factor receptor (EGFR), UGDH becomes phosphorylated at tyrosine 473. cas.cn This phosphorylation event enhances UGDH's enzymatic activity. nih.gov

Phosphorylated UGDH interacts with an RNA-binding protein called Hu antigen R (HuR). nih.goveurekalert.org In the presence of high UDP-glucose levels, the association between HuR and SNAI1 mRNA is inhibited, leading to the instability and decay of the mRNA. However, when phosphorylated UGDH actively converts UDP-glucose to UDP-glucuronic acid, the local concentration of UDP-glucose decreases. nih.goveurekalert.org This reduction attenuates the inhibitory effect of UDP-glucose on the HuR-SNAI1 mRNA association. nih.gov Consequently, HuR binds to and stabilizes the SNAI1 mRNA, leading to increased SNAIL protein production, initiation of EMT, and promotion of lung cancer metastasis. cas.cneurekalert.org

Clinical data supports this mechanism, showing that lower levels of UDP-glucose in tumors correlate with metastasis and recurrence in lung cancer patients. cas.cn Furthermore, high levels of UGDH phosphorylation at tyrosine 473 are associated with a higher rate of metastasis and poorer prognosis. nih.govcas.cn

ComponentState / ActivityEffect on HuR-SNAI1 mRNA InteractionOutcome for Lung Cancer Metastasis
UDP-glucose High LevelsInhibits associationImpaired Metastasis nih.govcas.cn
UGDH Low Activity / UnphosphorylatedUDP-glucose levels remain highImpaired Metastasis nih.gov
UGDH High Activity / Phosphorylated (pY473)UDP-glucose is converted to UDP-glucuronic acid, relieving inhibitionPromoted Metastasis cas.cneurekalert.org
SNAI1 mRNA UnstableLow SNAIL protein levelsImpaired Metastasis eurekalert.org
SNAI1 mRNA StableHigh SNAIL protein levels, inducing EMTPromoted Metastasis nih.gov

Endometriosis is a chronic inflammatory disease where tissue similar to the lining of the uterus grows outside the uterus. researchgate.net Recent research points to a connection between UDP-glucose metabolism, immune regulation, and the risk of developing endometriosis. nih.gov A Mendelian randomization study investigated the role of UDP-glucose ceramide glucosyltransferase (UGCG), an enzyme that uses UDP-glucose to initiate the synthesis of most glycosphingolipids.

The study found a causal relationship between the genetic inhibition of UGCG and a decreased risk of endometriosis. nih.gov This suggests that inhibiting UGCG's activity could be a potential therapeutic strategy for the disease. researchgate.net The mechanism by which UGCG inhibition reduces endometriosis risk appears to be mediated by the immune system. nih.gov

A detailed analysis of 731 types of immune cells revealed that 12 were significantly associated with both UGCG inhibition and endometriosis, with 8 of these acting as mediators in the protective effect. nih.gov The immune cell type that accounted for the highest proportion of this mediating effect was the terminally differentiated CD4+ T cell, contributing to 26.7% of the effect. nih.gov This highlights a specific link between glycosphingolipid metabolism, T-cell biology, and the pathogenesis of endometriosis.

FactorAssociation with EndometriosisMediating Immune Cells (Examples)Proportion of Mediation
UGCG Inhibition Associated with a decreased risk of endometriosis. nih.govTerminally differentiated CD4+ T cells26.727% nih.gov
IgD+ CD38dim B cells7.816% nih.gov

Subarachnoid hemorrhage (SAH) is a severe form of stroke associated with high rates of mortality and disability, often caused by a ruptured aneurysm. ahajournals.orgnih.gov A key component of the subsequent brain injury is neuronal apoptosis (programmed cell death). frontiersin.org Studies have revealed a detrimental role for UDP-glucose signaling in the brain following SAH. ahajournals.orgnih.gov

After an SAH event, UDP-glucose, which can be released from damaged cells, acts as a damage-associated molecular pattern (DAMP). ahajournals.org Research in rat models has shown that levels of UDP-glucose in the cerebrospinal fluid and its synthesizing enzyme, UGP2, in brain tissue are elevated within hours after SAH induction. nih.govnih.gov UDP-glucose exerts its pathological effects by activating its specific receptor, the purinergic receptor P2Y14, which is expressed on neurons. ahajournals.orgahajournals.org

The activation of the UDP-glucose/P2Y14 signaling pathway exacerbates neuronal apoptosis and worsens neurological outcomes. nih.govnih.gov Conversely, the inhibition of the P2Y14 receptor shortly after SAH attenuates neuronal apoptosis, improves neurological function, and preserves long-term neuronal survival and cognitive function. ahajournals.orgnih.gov In vivo gene knockdown of either Ugp2 or P2ry14 (the gene for the P2Y14 receptor) also leads to improved neurological function and decreased levels of pro-apoptotic proteins in the brain. ahajournals.orgnih.gov These findings identify the UDP-glucose/P2Y14 pathway as a critical contributor to neuronal death after SAH and a potential therapeutic target. nih.gov

Condition / InterventionEffect on Neuronal ApoptosisEffect on Neurological Function
SAH Induction IncreasedWorsened
Activation of P2Y14 Receptor (by exogenous UDP-glucose) Aggravated ahajournals.orgnih.govWorsened ahajournals.org
Inhibition of P2Y14 Receptor Attenuated nih.govImproved ahajournals.org
Gene Knockdown of Ugp2 or P2ry14 Decreased pro-apoptotic proteins nih.govImproved ahajournals.org

Glucuronidation is a major Phase II metabolic reaction essential for the detoxification and elimination of a wide array of substances from the body. wikipedia.org This process involves the conjugation of glucuronic acid to various substrates, including drugs, environmental pollutants, and endogenous compounds like bilirubin (B190676) and steroid hormones. nih.gov The resulting glucuronide conjugates are more water-soluble, facilitating their excretion via urine or bile. wikipedia.orgnih.gov

UDP-glucose is the fundamental precursor for this entire process. researchgate.net It is first converted to UDP-glucuronic acid (UDPGA) by the enzyme UDP-glucose dehydrogenase. youtube.com UDPGA then serves as the activated glucuronic acid donor for the reaction catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). wikipedia.orgresearchgate.net

The liver is the primary site of glucuronidation, containing a high concentration and variety of UGT enzymes located in the endoplasmic reticulum. wikipedia.orgnih.gov Studies have shown that the UDP-glucose used for hepatic glucuronidation is derived predominantly from the breakdown of glycogen (glycogenolysis), rather than directly from glucose uptake or gluconeogenesis. nih.gov High loads of drugs that undergo glucuronidation can deplete not only hepatic UDP-glucuronic acid but also its precursors, UDP-glucose and glycogen. nih.gov

Plant Development and Stress Responses

UDP-glucose is a central molecule in plant metabolism, serving as a primary building block for the synthesis of sucrose (B13894), cellulose (B213188), and other essential cell wall polysaccharides. Consequently, its availability is crucial for both vegetative and reproductive growth nih.govfrontiersin.orgnih.gov. Studies on Arabidopsis have demonstrated that reduced levels of UDP-glucose result in abnormal growth in both vegetative and reproductive tissues nih.govfrontiersin.org. For instance, mutants with reduced UDP-glucose pyrophosphorylase (UGPase) activity, a key enzyme in UDP-glucose synthesis, exhibit significant reductions in vegetative growth frontiersin.org.

The importance of UDP-glucose extends to the entire life cycle of the plant. The enzyme UDP-sugar pyrophosphorylase (USP), which utilizes UDP-glucose as a substrate for the formation of other nucleotide sugars, is essential for both vegetative and reproductive phases nih.gov. Overexpression of UGPase has been shown to promote a faster growth rate and increase plant height, which is associated with elevated levels of soluble sugars and cellulose researchgate.net. This highlights the direct link between UDP-glucose availability and biomass accumulation frontiersin.orgresearchgate.net. Exogenous application of UDP-glucose has been shown to rescue some of the growth defects in plants with reduced endogenous levels, further confirming its role as a critical regulator of plant development nih.govfrontiersin.org.

In addition to its structural roles, UDP-glucose is emerging as a significant signaling molecule in how plants respond to both biotic and abiotic stresses nih.govresearchgate.netnih.gov. It is speculated that extracellular UDP-glucose may be perceived as a damage-associated molecular pattern (DAMP) in plants, similar to its role in animals, signaling tissue damage and activating defense responses nih.govresearchgate.netnih.gov.

Research indicates a complex role for UDP-glucose in pathogen defense. Excessive endogenous accumulation of UDP-glucose has been shown to induce programmed cell death (PCD), a key defense mechanism to limit pathogen spread nih.govfrontiersin.orgresearchgate.net. Conversely, plants with decreased UDP-glucose levels have been found to be insensitive to pathogen-induced PCD nih.govfrontiersin.orgresearchgate.net. This suggests that a precise regulation of UDP-glucose levels is critical for an appropriate defense response. Upon pathogen infection, plants often increase the activity of cell wall invertases, which break down sucrose into glucose and fructose (B13574), potentially altering the sugar signaling landscape and defense activation oup.com.

In the context of abiotic stress, UDP-glucose metabolism is also pivotal. UDP-glucosyltransferases (UGTs) utilize UDP-glucose to glycosylate various secondary metabolites, such as flavonoids, which enhances their stability and solubility mdpi.com. These glycosylated compounds play crucial roles in protecting plants from oxidative damage caused by stresses like drought, salinity, and extreme temperatures mdpi.comnih.gov. The redirection of metabolic flux towards the synthesis of these protective compounds, using UDP-glucose as the glycosyl donor, is a key strategy for enhancing abiotic stress tolerance in plants nih.gov.

The metabolism of UDP-glucose is absolutely essential for male fertility in plants, specifically for the successful development of pollen nih.govmdpi.com. UDP-sugar pyrophosphorylase (AtUSP), an enzyme that synthesizes nucleotide sugar precursors for cell wall components from UDP-glucose, has been identified as critical for this process in Arabidopsis nih.gov. Mutations in the AtUSP gene lead to a lack of viable pollen due to defects in the synthesis of the inner pollen wall, the intine, which is primarily composed of pectin (B1162225) and cellulose nih.gov.

Similarly, studies in rice have shown that UDP-glucose pyrophosphorylase (UGPase) is vital for early pollen development and starch biosynthesis within the pollen grains mdpi.com. A reduction in UDP-glucose content has been directly linked to male sterility frontiersin.org. The homeostasis of UDP-sugars, which is tightly linked to UDP-glucose availability, is critical for regulating anther development. Imbalances, such as a massive accumulation of UDP-glucose due to mutations in enzymes like UDP-glucose 4-epimerase, can lead to premature reactive oxygen species (ROS) accumulation, triggering PCD in anther walls and disrupting pollen wall formation researchgate.netnih.gov. Callose, a β-1,3-glucan synthesized from UDP-glucose, also plays a dynamic and essential role during meiosis and the formation of the pollen wall nih.gov. These findings collectively underscore the precise requirement for UDP-glucose in multiple stages of pollen maturation and function.

Plant ProcessKey Enzyme/FactorRole of UDP-glucoseConsequence of DisruptionReference
Pollen Wall (Intine) SynthesisUDP-sugar pyrophosphorylase (USP)Precursor for pectocellulosic componentsCollapsed, non-viable pollen; male sterility nih.gov
Anther DevelopmentUDP-glucose 4-epimerase (UGE)Maintains UDP-sugar homeostasisROS accumulation, premature PCD, defective pollen wall researchgate.netnih.gov
Early Pollen DevelopmentUDP-glucose pyrophosphorylase (UGPase)Starch biosynthesis and developmentMale sterility mdpi.com

Roles in Prokaryotic and Parasitic Organisms

In prokaryotes, UDP-glucose is a central metabolite involved in the synthesis of essential components of the bacterial cell envelope nih.govresearchgate.net. It serves as a key precursor for the biosynthesis of lipopolysaccharide (LPS) and capsular polysaccharides, which are critical virulence factors for many pathogenic bacteria nih.govresearchgate.net. The enzyme responsible for its synthesis in bacteria, UDP-glucose pyrophosphorylase (UGP), is evolutionarily distinct from its eukaryotic counterparts, making it an attractive potential target for the development of new antibiotics nih.gov. In Escherichia coli, the cellular level of UDP-glucose is proposed to act as an internal signal that controls the expression of a suite of genes regulated by the stationary-phase sigma factor, σS nih.gov.

UDP-glucose metabolism is also vital for the survival and pathogenicity of various parasitic organisms. In the protozoan parasite Giardia lamblia, UDP-glucose pyrophosphorylase is a key enzyme providing substrates for the synthesis of oligo- and polysaccharides necessary for the parasite's life cycle nih.govresearchgate.net. This enzyme in Giardia is regulated by redox mechanisms and interestingly, can also utilize galactose-1-phosphate to produce UDP-galactose nih.govresearchgate.net. In Entamoeba histolytica, the causative agent of amoebic dysentery, the enzyme UDP-glucose 4-epimerase plays a crucial role. It not only interconverts UDP-glucose and UDP-galactose but also UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylgalactosamine (UDP-GalNAc) nih.gov. This capability allows the parasite to utilize sugars salvaged from the host to produce UDP-GlcNAc, a necessary building block for the synthesis of the chitinous cyst wall, a critical structure for transmission and survival outside the host nih.gov.

Virulence Factor Synthesis in Bacterial Pathogens

Pathogens utilize UDP-glucose and its derivatives for the synthesis of lipopolysaccharides (LPS), capsular polysaccharides (CPS), and biofilm exopolysaccharides. researchgate.netlibretexts.orgmdpi.com

Lipopolysaccharide (LPS): In Gram-negative bacteria, LPS is a major component of the outer membrane that protects the cell and can act as a potent endotoxin. nih.gov UDP-glucose is required for the synthesis of the LPS core oligosaccharide and the O-antigen. researchgate.netnih.gov Disruption of UDP-glucose synthesis, for instance through mutation of the galU gene, leads to incomplete LPS structures. frontiersin.org This can increase the bacterium's sensitivity to antimicrobial peptides and detergents and reduce its virulence. researchgate.net

Capsular Polysaccharide (CPS): Many pathogenic bacteria are enveloped by a polysaccharide capsule that serves as a primary defense against the host's immune response, particularly phagocytosis. libretexts.orgnih.gov The synthesis of these capsules is critically dependent on UDP-glucose and its derivatives, such as UDP-glucuronic acid. researchgate.netnih.govresearchgate.net In Streptococcus pneumoniae, the amount and chain length of the capsular polysaccharide, a major virulence factor, are directly influenced by the cellular concentrations of UDP-glucose and UDP-glucuronic acid. nih.govresearchgate.net Strains with mutations affecting the synthesis of these precursors show reduced capsule production and attenuated virulence. nih.gov

Biofilm Formation: Biofilms are structured communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances (EPS), which often include exopolysaccharides. researchgate.net Biofilm formation enhances bacterial resistance to antibiotics and host defenses. researchgate.netresearchgate.net UDP-glucose is a key precursor for the synthesis of these exopolysaccharides. researchgate.net Consequently, impaired UGP function has been linked to reduced biofilm formation in several bacterial species, including Vibrio cholerae. researchgate.net

The central role of UDP-glucose in producing these surface structures makes its biosynthetic pathway an attractive target for antimicrobial therapies. nih.gov Since prokaryotic UGPs are evolutionarily distinct from their eukaryotic counterparts, it is possible to develop inhibitors that specifically target the bacterial enzyme, thereby disrupting virulence without affecting the host. nih.govresearchgate.net

Table 1: Impact of UDP-Glucose Metabolism Disruption on Bacterial Virulence
Bacterial PathogenAffected Virulence Factor(s)Consequence of DisruptionReference
Vibrio choleraeLipopolysaccharide (LPS), BiofilmAltered core oligosaccharide structure, reduced biofilm formation, resistance to bacteriophage K139. researchgate.net
Pseudomonas aeruginosaLipopolysaccharide (LPS), CapsuleIncreased sensitivity to human serum, attenuated virulence in murine models, reduced cytotoxicity. researchgate.net
Streptococcus pneumoniaeCapsular Polysaccharide (CPS)Reduced capsule amount and polymer chain length, critical for evading host immunity. nih.govresearchgate.net
Shigella sonneiLipopolysaccharide (LPS O-antigen)Reduced virulence and pathogenesis. Mutation in galU is a key target for anti-virulence agents. researchgate.net

Osmotolerance Mechanisms in Bacteria

Bacteria frequently encounter fluctuations in the osmotic pressure of their environment. To survive osmotic stress, they accumulate compatible solutes, also known as osmoprotectants. These small organic molecules can be amassed to high intracellular concentrations without interfering with cellular processes. UDP-glucose plays a significant role in bacterial osmotolerance, primarily as a precursor for the synthesis of the osmoprotectant trehalose. nih.govresearchgate.net

Trehalose is a non-reducing disaccharide of glucose that stabilizes proteins and cellular membranes under various stress conditions, including high osmolarity, desiccation, and temperature extremes. nih.gov The biosynthesis of trehalose in many bacteria proceeds through the OtsA-OtsB pathway, where trehalose-6-phosphate (B3052756) synthase (OtsA) utilizes UDP-glucose and glucose-6-phosphate to form trehalose-6-phosphate. nih.gov

In addition to trehalose synthesis, UDP-glucose contributes to osmotolerance by being a precursor for various structural components of the cell envelope, such as exopolysaccharides like colanic acid in Escherichia coli. biorxiv.org These polysaccharides can form a protective layer around the cell, helping to maintain cell turgor and integrity in hyperosmotic environments. biorxiv.org The production of these protective layers is often regulated in response to environmental signals, including changes in osmolarity. biorxiv.org

Table 2: Role of UDP-Glucose in Bacterial Osmotolerance
MechanismUDP-Glucose Derived ProductFunctionReference
Compatible Solute SynthesisTrehaloseActs as an osmoprotectant, stabilizing proteins and membranes under high osmotic stress. nih.govresearchgate.netnih.gov
Cell Envelope ModificationExopolysaccharides (e.g., Colanic Acid)Enhances biofilm formation and provides a protective barrier against environmental stress, including high osmolarity and bile salts. biorxiv.org

Parasite Survival and Therapeutic Target Identification (e.g., Leishmania, Trypanosoma)

Protozoan parasites of the genera Leishmania and Trypanosoma are responsible for severe diseases in humans. These organisms possess a unique cell surface coated with a dense layer of glycoconjugates, which is vital for their survival, infectivity, and interaction with the host immune system. The biosynthesis of these surface molecules is heavily dependent on nucleotide sugars derived from UDP-glucose. plos.orgnih.gov

In Leishmania, UDP-glucose is a precursor for UDP-galactose, an essential component of the parasite's abundant surface glycoconjugates, including lipophosphoglycan (LPG). plos.orgnih.gov The parasite has two key enzymes for producing UDP-sugars: a specific UDP-glucose pyrophosphorylase (UGP) and a more promiscuous UDP-sugar pyrophosphorylase (USP) that can salvage monosaccharides. dntb.gov.uanih.govmdpi.com Genetic studies have shown that the simultaneous inactivation of both UGP and USP is lethal to the parasite, leading to the depletion of UDP-glucose and UDP-galactose pools, growth cessation, and cell death. plos.orgnih.gov This demonstrates that the de novo synthesis and salvage pathways for these nucleotide sugars are essential for Leishmania viability. plos.orgdntb.gov.ua

Similarly, in the related trypanosomatid parasites Trypanosoma brucei and Trypanosoma cruzi, UDP-glucose biosynthesis is essential for growth and survival. plos.org In these parasites, the compartmentalization of nucleotide sugar biosynthesis occurs within specialized peroxisome-related organelles called glycosomes. asm.orgdundee.ac.uk

The essentiality of the UDP-glucose metabolic pathway, coupled with structural differences between parasite and human enzymes, makes it a prime target for the development of new anti-parasitic drugs. plos.orgdntb.gov.ua Researchers are actively screening for and developing inhibitors against UGP and USP. nih.govmdpi.comresearchgate.net Identifying molecules that can selectively inhibit these parasite enzymes could lead to novel therapies for leishmaniasis and trypanosomiasis, diseases for which current treatments are often limited by toxicity and resistance. dntb.gov.uanih.gov

Table 3: UDP-Glucose Pathway Enzymes as Therapeutic Targets in Parasites
ParasiteKey Enzyme(s)Role of EnzymeTherapeutic ImplicationReference
Leishmania majorUDP-glucose pyrophosphorylase (UGP), UDP-sugar pyrophosphorylase (USP)UGP controls de novo synthesis of UDP-glucose. USP is involved in monosaccharide salvage. Both contribute to the UDP-sugar pool essential for glycoconjugate synthesis.Dual inactivation of UGP and USP is lethal to the parasite, making them attractive drug targets. Inhibitors are being developed. plos.orgdntb.gov.uanih.govmdpi.com
Trypanosoma bruceiUDP-glucose pyrophosphorylase (UGP)Essential for the synthesis of UDP-glucose, a precursor for the parasite's glycocalyx.Validated as a potential therapeutic target; lack of UDP-galactose (derived from UDP-glucose) leads to growth cessation. plos.orgasm.org
Trypanosoma cruziUDP-glucose pyrophosphorylase (UGP)Critical for producing UDP-glucose needed for cell surface glycoconjugates.Considered a potential drug target for Chagas disease. plos.orgnih.gov

Advanced Research Methodologies for Studying Uridine 5 Diphosphate Glucose and Its Metabolism

Quantitative Analytical Techniques for Uridine-5'-diphosphate-glucose

Accurate quantification of UDP-glucose is fundamental to understanding its metabolic dynamics. A variety of powerful analytical techniques have been developed and refined for this purpose, each offering distinct advantages in terms of sensitivity, specificity, and throughput.

High-Performance Liquid Chromatography (HPLC) and Coupled Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of UDP-glucose from complex biological matrices. Several HPLC-based methods have been established, often employing anion-exchange or reverse-phase chromatography.

Anion-exchange HPLC is particularly effective for separating negatively charged molecules like UDP-glucose. For instance, a method utilizing a strong anion-exchange column allows for the detection of UDP-glucose at 260 nm. frontiersin.orgwikipedia.org This approach is not only reliable and specific but also demonstrates linearity with respect to time and the amount of enzyme, making it suitable for kinetic studies of enzymes that produce UDP-glucose. frontiersin.orgwikipedia.org Reverse-phase HPLC offers another robust option for the direct quantification of UDP-sugars. nih.gov This method, which can also utilize spectrophotometric detection at 254 nm, has been successfully applied to assay enzymes like UDP-glucose pyrophosphorylase and UDP-glucose-4-epimerase. nih.gov

Furthermore, specialized mixed-mode columns, such as the Newcrom BH, can be used to retain and analyze UDP-glucose. creative-enzymes.comnih.gov This technique, combined with a mobile phase of water and acetonitrile with a sulfuric acid buffer, allows for UV detection at 210 nm. creative-enzymes.comnih.gov The versatility of HPLC is further demonstrated by its ability to separate various UDP-sugars, including UDP-glucose, UDP-galactose, and UDP-N-acetylglucosamine, using a normal-phase column with an ammonium formate buffer and UV detection at 260 nm. nih.gov

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

The coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) provides unparalleled sensitivity and specificity for the analysis of UDP-glucose and its metabolites. This powerful technique allows for the precise identification and quantification of compounds based on their mass-to-charge ratio.

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) has proven to be a valuable method for the detection and quantification of UDP-glucose and UDP-galactose in biological samples such as maize. nih.govnih.gov In such studies, a triple quadrupole mass spectrometer operating in multiple reaction monitoring mode can achieve low limits of detection, for example, 0.50 ng·mL⁻¹ for UDP-glucose. nih.govnih.gov

LC-MS has become an increasingly important tool for separating highly polar nucleotide sugars, which are often difficult to retain using traditional reversed-phase liquid chromatography. nih.gov For instance, an analytical workflow using a porous graphitic carbon (PGC) column interfaced with electrospray ionization Orbitrap mass spectrometry has been developed for the absolute quantification of various UDP-sugars, including UDP-glucose, in plant material. nih.govnih.gov This method can achieve limits of detection in the 70 nmol L⁻¹ range. nih.govnih.gov

Below is a data table summarizing the performance of a HILIC-LC-MS/MS method for UDP-glucose quantification:

ParameterValueReference
AnalyteThis compound nih.govnih.gov
Analytical MethodHydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS) nih.govnih.gov
Limit of Detection (LOD)0.50 ng·mL⁻¹ nih.govnih.gov
Linearity Range31.25 ng/mL to 500 ng/mL nih.gov
Coefficient of Determination (R²)> 0.99 nih.gov

Enzymatic Assays: Coupled Spectrophotometric and Radiometric Methods

Enzymatic assays offer a functional approach to quantify UDP-glucose by measuring the activity of enzymes that utilize or produce it. These assays are often coupled to spectrophotometric or radiometric detection methods, providing high sensitivity and specificity.

A continuous spectrophotometric assay can be used to determine the activity of enzymes like glycogen (B147801) synthase, which uses UDP-glucose as a substrate. frontiersin.org In this coupled assay, the production of UDP is linked to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm. frontiersin.org Another coupled enzyme assay involves UDP-glucose pyrophosphorylase, where the synthesis of UDP-glucose is measured. frontiersin.orgwikipedia.org This nonradioactive method is an alternative to traditional pyruvate kinase-linked spectrophotometric assays. frontiersin.orgwikipedia.org The principle of a coupled spectrophotometric assay for an enzyme that produces UDP-glucose is outlined in the table below.

StepReactionEnzymeMonitored Change
1UTP + Glucose-1-phosphate → UDP-glucose + PPiUDP-glucose Pyrophosphorylase-
2UDP-glucose + 2 NAD⁺ → UDP-glucuronic acid + 2 NADH + 2 H⁺UDP-glucose DehydrogenaseIncrease in NADH absorbance at 340 nm

Radiometric assays provide a highly sensitive method for detecting UDP-glucose and the enzymes involved in its metabolism. A common approach involves the use of radiolabeled substrates, such as [¹⁴C]UDP-glucose. researchgate.net For example, a rapid method for measuring UDP-glucose:ceramide glucosyltransferase utilizes [¹⁴C]UDP-glucose as a substrate and ceramide immobilized on a solid support. researchgate.net The resulting radiolabeled product, [¹⁴C]glucosylceramide, can be easily separated and quantified. researchgate.net

Bioluminescent assays, such as the UDP-Glo™ Glycosyltransferase Assay, offer a non-radioactive, high-throughput alternative. nih.govmdpi.com This homogeneous assay detects the amount of UDP produced in a glycosyltransferase reaction. nih.govmdpi.com The UDP is converted to ATP, which then generates a light signal through a luciferase reaction. nih.govmdpi.com The light output is directly proportional to the UDP concentration, and therefore to the activity of the UDP-glucose-utilizing enzyme. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) and Chemiluminescence Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantification of metabolites, including UDP-glucose. Both ¹H NMR and ¹³C NMR spectra can provide detailed information about the chemical environment of the atoms within the molecule, allowing for its unambiguous identification. Experimental ¹H NMR spectra of Uridine (B1682114) diphosphate (B83284) glucose have been recorded at 500 MHz in H₂O. researchgate.net

Chemiluminescence, particularly bioluminescence-based assays, provides a highly sensitive detection method applicable to UDP-glucose research. As mentioned previously, the UDP-Glo™ Glycosyltransferase Assay is a prime example of a bioluminescent method. nih.govmdpi.com This assay can detect UDP concentrations from the low nanomolar to the 25µM range, making it suitable for studying a wide variety of glycosyltransferases that use UDP-sugars like UDP-glucose as donor substrates. nih.govmdpi.com

Solid Phase Extraction and Immobilization Techniques

Solid Phase Extraction (SPE) is a crucial sample preparation technique for the isolation and purification of UDP-glucose and other UDP-sugars from complex biological samples prior to analysis. nih.gov Ion-pair solid-phase extraction using graphitized carbon cartridges is an effective method for isolating UDP-sugars from various sources, including cultured cells and tissue samples. nih.gov

Immobilization techniques are valuable for studying the enzymes involved in UDP-glucose metabolism, as they can enhance enzyme stability and facilitate their reuse. The enzyme UDP-glucose pyrophosphorylase from Thermocrispum agreste has been successfully immobilized on mesostructured cellular foams (MCF) functionalized with amino or epoxy groups. nih.govbiorxiv.orgnih.gov This immobilization has been shown to significantly improve the thermal stability of the enzyme, making it a more robust biocatalyst for the production of UDP-glucose. nih.govbiorxiv.orgnih.gov For example, the immobilized enzyme was stable at 50°C for at least 120 minutes without a significant loss of activity, whereas the free enzyme lost a significant amount of activity within 30 minutes. nih.govbiorxiv.orgyoutube.com

Genetic and Molecular Biology Approaches

Genetic and molecular biology techniques are indispensable for dissecting the metabolic pathways involving UDP-glucose and for understanding the physiological roles of the enzymes that synthesize and utilize this key metabolite. These approaches allow for the manipulation of gene expression to study the consequences of altered UDP-glucose levels.

Reverse genetics studies, which involve the targeted disruption or silencing of genes, have been instrumental in elucidating the functions of enzymes in the UDP-glucose metabolic pathway. frontiersin.org For instance, studies on transgenic plants with impaired expression of genes encoding UDP-sugar pyrophosphorylase (USPase) have highlighted the essential role of this enzyme for plant survival. frontiersin.org

Gene knockdown using small interfering RNA (siRNA) is a powerful technique to specifically reduce the expression of a target gene. nih.gov This approach has been used to investigate the role of UDP-glucose dehydrogenase (UGDH), the enzyme that converts UDP-glucose to UDP-glucuronic acid. nih.govnih.gov Silencing the UGDH gene with a specific siRNA in human breast cancer cells led to a significant reduction in UGDH expression and affected the cellular response to chemotherapy. nih.gov Similarly, siRNA-mediated knockdown of UGDH in human articular chondrocytes resulted in a significant decrease in the synthesis of glycosaminoglycans. nih.gov

The CRISPR-Cas9 system has emerged as a revolutionary tool for precise genome editing, enabling the creation of gene knockouts with high efficiency. nih.gov This technology can be employed to completely ablate the function of genes encoding enzymes such as UDP-glucose pyrophosphorylase or UDP-glucose dehydrogenase, allowing for a detailed investigation of their roles in cellular processes. youtube.com For example, knocking out the Ugdh gene in mouse breast cancer cells was shown to impair cell motility and reduce tumor growth and metastasis in vivo. youtube.com

The following table summarizes the effects of genetic manipulation of key enzymes in the UDP-glucose pathway:

Gene/EnzymeGenetic ApproachModel Organism/Cell LineObserved Phenotype/EffectReference
UDP-glucose pyrophosphorylase 1 (ATUGP1)T-DNA gene-knockoutArabidopsis thalianaRegulates fumonisin B1-induced programmed cell death researchgate.net
UDP-glucose dehydrogenase (UGDH)siRNA knockdownHuman breast cancer cells (MDA-MB-231)Reduced UGDH expression, affected response to epirubicin nih.gov
UDP-glucose dehydrogenase (UGDH)siRNA knockdownHuman articular chondrocytesSuppressed glycosaminoglycan synthesis nih.gov
UDP-glucose 6-dehydrogenase (Ugdh)CRISPR-Cas9 knockoutMouse breast cancer cells (6DT1)Impaired cell motility, reduced tumor growth and metastasis youtube.com

These genetic and molecular biology approaches, in combination with the advanced analytical techniques described above, provide a powerful toolkit for the comprehensive study of this compound and its central role in metabolism.

Gene Knockout, Knockdown, and Conditional Destabilization Systems

To elucidate the in vivo functions of genes involved in UDP-glucose metabolism, researchers employ techniques that modulate gene expression. Gene knockout, creating a null allele, has demonstrated the essentiality of certain enzymes. For instance, in Proteus mirabilis, knockout mutants of ugd (encoding UDP-glucose dehydrogenase) and galU (encoding UDP-glucose pyrophosphorylase) resulted in extreme sensitivity to polymyxin B, indicating a crucial role for UDP-glucose in lipopolysaccharide structure and antibiotic resistance asm.org. Similarly, studies in plants have shown that the loss or significant reduction in the activity of UDP-sugar metabolizing pyrophosphorylases can lead to reproductive impairment, highlighting their essentiality for survival frontiersin.org.

Given that complete gene knockouts can be lethal, alternative approaches like gene knockdown (e.g., using RNA interference) or conditional destabilization systems are valuable. These methods allow for a reduction in gene expression or protein stability, respectively, enabling the study of essential genes in a controlled manner. For example, downregulation of UDP-glucose pyrophosphorylase (UGPase) activity in several filamentous fungi has been associated with defects in the cell wall and abnormal growth phenotypes asm.org. These approaches are critical for understanding the nuanced roles of UDP-glucose in various physiological processes without causing immediate cell death.

Site-Directed Mutagenesis and Directed Evolution of Enzymes

Site-directed mutagenesis is a powerful tool for investigating the function of specific amino acid residues within enzymes involved in UDP-glucose metabolism. By systematically changing amino acids, researchers can identify residues crucial for substrate binding, catalysis, and regulation. For example, studies on UDP-glucose pyrophosphorylase have identified key lysyl residues at or near the UDP-glucose-binding site through affinity labeling and site-directed mutagenesis nih.gov. Specifically, Lys367 was found to be essential for catalysis nih.gov. This technique has been instrumental in creating a hypothetical model of the active site, which has been consistent with mutagenesis results nih.gov.

Directed evolution, on the other hand, involves creating a large library of enzyme variants and screening for those with improved or altered properties. This approach has been used to enhance the catalytic efficiency and regioselectivity of UDP-glycosyltransferases (UGTs), which utilize UDP-glucose as a sugar donor. For instance, systematic enzyme engineering of the UGTBL1 glycosyltransferase resulted in a mutant with a 6.1-fold improvement in relative activity and a 17.3-fold increase in the desired product ratio nih.gov. This demonstrates the potential of directed evolution to tailor enzymes for specific biotechnological applications, such as the synthesis of valuable phenolic glycosides nih.gov.

Gene Expression Profiling (e.g., RT-PCR, qPCR)

Gene expression profiling techniques, such as reverse transcription PCR (RT-PCR) and quantitative PCR (qPCR), are essential for understanding the transcriptional regulation of genes involved in UDP-glucose metabolism under different conditions. These methods allow for the quantification of mRNA levels, providing insights into how organisms respond to developmental cues or environmental stress.

For example, the expression profiles of UDP-glucose pyrophosphorylase (UGPase) genes in Oryza sativa (rice) were found to be induced by treatments with jasmonic acid, abscisic acid, cadmium, and cold nih.gov. This suggests a role for UGPases in plant development and stress endurance nih.gov. Similarly, in upland cotton, the expression of UDP-glucose dehydrogenase (UGD) genes was enhanced when UDP-glucose was added to the medium, promoting fiber growth frontiersin.org. These studies highlight the dynamic regulation of UDP-glucose metabolic genes in response to various stimuli.

Gene FamilyOrganismCondition/TissueExpression ChangeReference
UDPGPOryza sativaJasmonic acid, Abscisic acid, Cadmium, ColdUpregulated nih.gov
UGPase-AArabidopsis thalianaCold, Sugars, LightTranscriptionally controlled frontiersin.org
UGDGossypium hirsutumUDP-glucose supplementationEnhanced frontiersin.org
USPGlycine maxEmbryo developmentLower transcript levels than UGD researchgate.net

Recombinant Protein Expression and Purification Strategies

The detailed biochemical and structural characterization of enzymes in the UDP-glucose metabolic pathway relies on the ability to produce large quantities of pure protein. This is typically achieved through recombinant protein expression in heterologous hosts like Escherichia coli or Saccharomyces cerevisiae, followed by purification.

Various strategies are employed for this purpose. For instance, UDP-glucose dehydrogenases (UGDs) from different organisms have been successfully expressed in both E. coli and S. cerevisiae nih.govresearchgate.net. The expressed proteins are often tagged (e.g., with a His-tag) to facilitate purification using affinity chromatography nih.gov. The purified recombinant enzymes can then be used for a range of in vitro assays to determine their kinetic properties, substrate specificities, and optimal reaction conditions researchgate.netmdpi.com. The successful expression and purification of active UDP-glucosyltransferase from rice in E. coli enabled its detailed kinetic characterization and subsequent use in the enzymatic production of deoxynivalenol-3-O-β-D-glucoside mdpi.com.

Structural Biology Techniques (e.g., X-ray Crystallography, Cryo-EM)

Understanding the three-dimensional structure of enzymes involved in UDP-glucose metabolism is fundamental to deciphering their mechanisms of action. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques used to determine these structures at atomic or near-atomic resolution.

X-ray crystallography has been successfully used to solve the structures of several enzymes that bind UDP-glucose or its derivatives. For example, the crystal structure of UDP-glucose pyrophosphorylase from Helicobacter pylori was determined in both its apo form and bound to UDP-glucose and Mg2+, revealing key details of the active site and the role of the magnesium ion in substrate binding researchgate.net. Similarly, the crystal structure of a UDP-glucose-specific glycosyltransferase from a Mycobacterium species provided insights into its unique substrate specificity and induced-fit binding mechanism nih.gov.

Cryo-EM has emerged as a powerful technique for studying large and dynamic protein complexes. The cryo-EM structure of UDP-glucose pyrophosphorylase from the fungus Aspergillus nidulans revealed an octameric architecture with significant conformational variability, which is important for its activity regulation asm.org. More recently, cryo-EM was used to study human UDP-glucose dehydrogenase (hUGDH), showing that the recombinant protein expressed in E. coli co-purifies with an inhibitor that stabilizes an inactive state acs.orgnih.gov.

EnzymeOrganismTechniqueKey FindingsReference
UDP-glucose pyrophosphorylaseHelicobacter pyloriX-ray CrystallographyRevealed active site details and the role of Mg2+. researchgate.net
UDP-glucose pyrophosphorylaseAspergillus nidulansCryo-EMShowed an octameric structure with conformational variability. asm.org
Human UDP-glucose dehydrogenaseHuman (expressed in E. coli)Cryo-EMIdentified a co-purified inhibitor stabilizing an inactive state. acs.orgnih.gov
UDP-glucose-specific glycosyltransferaseMycobacterium aviumX-ray CrystallographyElucidated the basis for UDP-glucose specificity and induced fit. nih.gov
UDP-glucose-4-epimeraseAspergillus nidulansX-ray CrystallographyPreliminary crystallographic data obtained. nih.gov

Bioinformatic and Computational Approaches

Bioinformatic and computational tools are indispensable for analyzing the vast amount of sequence and structural data related to UDP-glucose metabolism. These approaches allow for large-scale comparisons, evolutionary analyses, and the prediction of structure-function relationships.

Comparative Genomics and Phylogenetic Analysis

Comparative genomics involves the analysis of gene families across different species to understand their evolution and functional diversification. Genome-wide identification and analysis of gene families encoding enzymes like UDP-glucose pyrophosphorylase (UGPase) and UDP-glucose dehydrogenase (UGDH) have been conducted in various plants, including cotton and moso bamboo nih.govnih.gov. These studies have revealed conserved evolutionary patterns in gene structure and protein domains frontiersin.org.

Phylogenetic analysis is used to reconstruct the evolutionary history of these gene families. For instance, a phylogenetic study of 454 UDP-glucose pyrophosphorylase proteins from 76 different species divided them into three major clades: UAP, UGP, and USP nih.govfrontiersin.org. Such analyses help in classifying newly identified genes and predicting their potential functions based on their evolutionary relationships nih.gov. The phylogenetic tree of UGPases from different organisms shows distinct clades for plants, fungi, animals, and bacteria, highlighting their evolutionary divergence portlandpress.com.

Transcriptome Coexpression Network Analysis

Transcriptome coexpression network analysis is a powerful systems biology approach used to infer gene function and identify regulatory relationships on a genome-wide scale. This methodology is predicated on the "guilt-by-association" principle, where genes with similar expression patterns across a range of conditions are likely to be functionally related. In the context of this compound (UDP-glucose) metabolism, this technique allows researchers to identify novel genes, transcription factors, and entire modules of co-expressed genes that are involved in the biosynthesis and utilization of this key metabolic intermediate.

One application of this methodology is in understanding the regulation of secondary metabolic pathways that utilize UDP-glucose as a glycosyl donor. For instance, in a study on sweet cherry anthocyanin biosynthesis, a weighted gene co-expression network analysis (WGCNA) was performed on RNA-seq data. This analysis identified several co-expression modules significantly associated with anthocyanin content. Within these modules, genes encoding enzymes such as UDP-glucose: flavonoid-3-O-glucosyltransferase (UFGT) were identified, confirming their role in the pathway. mdpi.com Such analyses can reveal the intricate transcriptional regulation of pathways dependent on UDP-glucose.

In a broader study of sugar metabolism and its link to cold tolerance in peach fruit, transcriptome sequencing and co-expression network analysis identified key functional genes and transcription factors. mdpi.com While not exclusively focused on UDP-glucose, this research highlights how the expression of genes involved in sucrose (B13894) and fructose (B13574) metabolism, which are directly linked to UDP-glucose pools, is coordinated. The study identified specific transcription factor families, such as MYB, bZIP, and WRKY, that likely regulate these sugar metabolism pathways. mdpi.com

A study on sugarcane specifically investigated the organ-specific expression of genes associated with UDP-glucose metabolism. wur.nl By analyzing the transcriptome of leaves, internodes, and roots at different developmental stages, the study revealed distinct expression patterns for genes involved in sucrose synthesis and breakdown, as well as cell wall biosynthesis, all of which are pathways that converge on UDP-glucose. For example, mature leaves and internodes, responsible for sucrose synthesis and storage, showed low expression of genes for sucrose and cellulose (B213188) synthesis, including sucrose synthase and UDP-glucose dehydrogenase. wur.nl This indicates tight transcriptional control over UDP-glucose allocation.

The table below summarizes findings from a transcriptome co-expression network analysis aimed at identifying genes and transcription factors related to sugar metabolism.

Module Associated Trait Key Functional Genes Identified Key Transcription Factors (TFs) Identified
BlueAnthocyanin ContentUFGT, DFR, ANSMYB, bHLH
BrownSugar ConcentrationSS, INV, FRK, HXKMYB, WRKY, bZIP
TurquoiseCold ToleranceDehydrins, LEA proteinsERF, CBF

This table is a representative example based on findings from transcriptome co-expression network analyses in plants. mdpi.commdpi.com

Homology Modeling and Molecular Dynamics Simulations

Homology Modeling

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional (3D) structure of a protein based on its amino acid sequence and the experimentally determined structure of a homologous protein (the template). This method is particularly valuable for studying enzymes involved in UDP-glucose metabolism for which crystal structures are not yet available.

A notable application of homology modeling has been in the study of UDP-glucose pyrophosphorylase (UGPase), a key enzyme in the synthesis of UDP-glucose. nih.gov Using the crystal structure of human UDP-N-acetylglucosamine pyrophosphorylase as a template, 3D models for UGPases from barley, poplar, and Arabidopsis have been constructed. nih.gov These models revealed a conserved bowl-shaped structure with the active site located in a central groove. nih.gov Furthermore, the models allowed for the mapping of previously identified mutations, providing a structural basis for their effects on enzyme catalysis, regulation, and stability. nih.gov The models also highlighted structural features, such as a C-terminal loop potentially involved in dimerization, which could influence the enzyme's regulatory properties. nih.gov

Homology modeling is also employed to understand the structure-function relationships of different families of UDP-sugar producing pyrophosphorylases, including UGPase, UDP-sugar pyrophosphorylase (USPase), and UDP-N-acetylglucosamine pyrophosphorylase (UAGPase). nih.gov By comparing modeled structures, researchers can gain insights into the substrate specificities of these closely related enzymes. nih.gov

Enzyme Organism Template for Modeling Key Structural Insights from Model
UDP-glucose pyrophosphorylase (UGPase)Barley, Poplar, ArabidopsisHuman UDP-N-acetylglucosamine pyrophosphorylaseBowl-shaped structure with a central active site groove; C-terminal loop involved in dimerization. nih.gov
UDP-glucose dehydrogenase (UGD)Zymomonas mobilis, Lactobacillus johnsoniiNot specifiedIdentification of conserved domains and active site residues for comparative analysis. mdpi.com

Molecular Dynamics Simulations

MD simulations have been instrumental in understanding the interaction of UDP-glucose with its environment and with enzymes. For instance, simulations of solvated UDP-glucose in the presence of Mg²⁺ cations have demonstrated that the divalent cation strongly interacts with the nucleotide-sugar. consensus.app This interaction can alter the conformational behavior of UDP-glucose, potentially pre-organizing it into a conformation that is more suitable for binding to the active site of glycosyltransferases, many of which are dependent on divalent cations for their activity. consensus.app

In the context of enzyme-substrate interactions, MD simulations can be used to investigate the stability of the UDP-glucose-enzyme complex. biorxiv.org By simulating the docked complex, researchers can analyze trajectories, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond networks to understand the dynamics of the binding event. biorxiv.orgmdpi.com These simulations can reveal conformational changes in the protein upon UDP-glucose binding and highlight the key amino acid residues involved in stabilizing the interaction. springernature.com

For example, MD simulations of human UDP-glucose 6-dehydrogenase (hUGDH) in complex with UDP-glucose and the coenzyme NAD⁺ have provided a detailed view of the catalytic process. researchgate.net These simulations show how the binding of substrates induces a conformational change, leading to the sequestration of the substrates in the active site for the oxidation reaction to occur. researchgate.net

The following table summarizes parameters often analyzed in molecular dynamics simulations of UDP-glucose and its complexes.

Parameter Description Information Gained
Root-Mean-Square Deviation (RMSD)A measure of the average distance between the atoms of the simulated structure and a reference structure over time.Provides insights into the stability of the protein-ligand complex. A stable RMSD suggests the complex has reached equilibrium.
Root-Mean-Square Fluctuation (RMSF)Measures the fluctuation of individual amino acid residues from their average position during the simulation.Identifies flexible and rigid regions of the protein, which can be important for ligand binding and conformational changes.
Hydrogen BondsThe number and duration of hydrogen bonds formed between the ligand (UDP-glucose) and the protein.Indicates the key interactions that stabilize the binding of UDP-glucose in the active site.
Binding Free EnergyThe free energy change upon the binding of a ligand to a protein.Quantifies the affinity of UDP-glucose for the protein's binding site.

Biotechnological and Translational Applications of Uridine 5 Diphosphate Glucose

Enzymatic Production of Uridine-5'-diphosphate-glucose and Derivates

The enzymatic synthesis of this compound (UDP-glucose) and its derivatives is a cornerstone for various biotechnological applications, particularly in the fields of glycobiology and biocatalysis. UDP-glucose is a critical precursor for the synthesis of numerous glycoconjugates, including polysaccharides, glycoproteins, and glycolipids. The development of efficient enzymatic methods for its production is driven by the need for a stable and cost-effective supply of this key nucleotide sugar.

High-Yielding One-Pot Enzyme-Catalyzed Synthesis

One-pot enzymatic synthesis offers a streamlined and efficient approach for producing UDP-glucose and its analogs, minimizing downstream processing and maximizing yield. These multi-enzyme cascade reactions typically start from simple, inexpensive precursors.

A common one-pot strategy for UDP-glucose synthesis involves a three-enzyme system comprising hexokinase, phosphoglucomutase, and UDP-glucose pyrophosphorylase (UGPase). This system converts glucose into UDP-glucose in a single reaction vessel. To circumvent the inhibition of UGPase by high substrate concentrations, a repetitive substrate addition strategy can be employed, which also allows for the recovery and reuse of the active enzymes. This method has been successfully used to produce UDP-[4-¹³C]-glucose on a 0.5-gram scale, achieving a final yield of 70% with a purity exceeding 95% after chromatographic purification researchgate.net.

Another efficient one-pot system utilizes a promiscuous UDP-sugar pyrophosphorylase (BLUSP) from Bifidobacterium longum in combination with an inorganic pyrophosphatase and, when necessary, a monosaccharide 1-kinase. This system has proven effective for the synthesis of UDP-galactose, UDP-glucose, UDP-mannose, and their derivatives rsc.orgnih.gov. The inclusion of an inorganic pyrophosphatase helps to drive the reaction towards product formation by hydrolyzing the pyrophosphate byproduct.

Furthermore, a one-pot synthesis of UDP-D-glucose has been designed starting from the more readily available Uridine-5'-monophosphate (UMP) and glucose-1-phosphate. This system incorporates an ATP regeneration system, and although the conversion of UMP to Uridine-5'-triphosphate (UTP) can be a slower step, a 40% conversion to UDP-D-glucose was achieved within four hours scispace.comresearchgate.netnih.gov. The conversion of UTP and glucose-1-phosphate to UDP-D-glucose itself is highly efficient, often completing within five minutes scispace.comresearchgate.netnih.gov.

Researchers have also successfully synthesized nine different UDP-glucose and UDP-galactose derivatives in a one-pot reaction system using a UTP-glucose-1-phosphate uridylyltransferase (SpGalU) and a galactokinase (SpGalK) from Streptococcus pneumoniae researchgate.net. This system demonstrated the ability to produce unnatural UDP-galactose derivatives, such as UDP-2-deoxy-Galactose and UDP-GalN3, which are not readily synthesized by other methods researchgate.net.

Starting MaterialsKey EnzymesProduct(s)Reported Yield/ConversionReference
GlucoseHexokinase, Phosphoglucomutase, UGPaseUDP-glucose70% researchgate.net
UMP, Glucose-1-phosphateTMK, ACK, UGPase, ATP regeneration systemUDP-D-glucose40% scispace.comresearchgate.netnih.gov
MonosaccharidesMonosaccharide 1-kinase, BLUSP, Inorganic pyrophosphataseUDP-galactose, UDP-glucose, UDP-mannose, and derivatives- rsc.orgnih.gov
Galactose/GlucoseSpGalK, SpGalUUDP-galactose, UDP-glucose, and derivatives- researchgate.net

This compound Regeneration Systems

The high cost of nucleotide sugars like UDP-glucose is a significant barrier to their large-scale application in glycosylation reactions catalyzed by glycosyltransferases (GTs). UDP-glucose regeneration systems address this issue by recycling the UDP byproduct of the GT reaction back into UDP-glucose, thus reducing the need for stoichiometric amounts of the expensive sugar donor.

Another strategy for UDP-glucose regeneration employs a polyphosphate kinase (PPK)-driven system. This system utilizes inexpensive substrates like maltodextrin (B1146171) and polyphosphate acs.org. The process involves the conversion of maltodextrin and inorganic phosphate (B84403) to glucose-1-phosphate by α-glucan phosphorylase, followed by the synthesis of UDP-glucose from glucose-1-phosphate and UTP, catalyzed by UGPase. The UDP byproduct is then re-phosphorylated to UTP by a PPK, completing the cycle acs.org. The development of a highly active and thermostable PPK has significantly enhanced the production rate of nucleoside disaccharides in such systems acs.org.

The integration of a nucleoside triphosphate (NTP) regeneration system, such as one using a polyphosphate kinase from Ruegeria pomeroyi, has been successfully applied to the one-pot synthesis of UDP-sugar precursors for hyaluronic acid rwth-aachen.de. This approach significantly reduces the required concentration of ATP, a costly cofactor rwth-aachen.de.

Regeneration SystemKey EnzymesSubstratesKey AdvantagesReference
Sucrose (B13894) Synthase (SuSy) Coupled SystemGlycosyltransferase, Sucrose SynthaseSucrose, UDPCost-effective, avoids product inhibition by UDP nih.govnih.gov
Polyphosphate Kinase (PPK) Driven Systemα-glucan phosphorylase, UGPase, Polyphosphate KinaseMaltodextrin, Polyphosphate, UDPUtilizes inexpensive substrates, enhanced production rates acs.org
Nucleoside Triphosphate (NTP) RegenerationPolyphosphate KinaseUDP, PolyphosphateReduces the need for costly ATP rwth-aachen.de

Immobilized Enzyme Biocatalysis for Industrial Production

For industrial-scale production of UDP-glucose, the use of immobilized enzymes offers several advantages, including enhanced enzyme stability, reusability, and simplified product purification. Covalent attachment of enzymes to solid supports is a common and effective method for immobilization.

UDP-glucose pyrophosphorylase from the thermostable actinobacterium Thermocrispum agreste (TaGalU) has been identified as a highly active and stable enzyme suitable for immobilization nih.govnih.govresearchgate.netfrontiersin.org. This enzyme has been successfully immobilized on organically modified mesostructured cellular foams (MCF) nih.govnih.govresearchgate.netfrontiersin.org. The immobilized TaGalU exhibited remarkable stability, retaining its activity for at least 120 minutes at 50°C, a significant improvement over the soluble enzyme nih.govnih.govresearchgate.net. Furthermore, the immobilized enzyme showed a broader optimal temperature range compared to its free counterpart, with significant activity observed even at 70°C and 80°C frontiersin.org.

The choice of the functional group on the carrier and the immobilization pH are critical parameters that influence the activity and stability of the immobilized enzyme. For TaGalU, immobilization on MCF with amino and epoxy functional groups has been successfully demonstrated nih.govresearchgate.net.

Immobilization has also been applied to sucrose synthases for the synthesis of UDP-glucose. Multi-point immobilization of bacterial SuSys allows for their reuse over multiple cycles with high substrate conversion researchgate.net.

EnzymeSupport MaterialKey FindingsReference
UDP-glucose pyrophosphorylase (Thermocrispum agreste)Mesostructured cellular foams (MCF)Increased thermal stability, broader optimal temperature range, reusability nih.govnih.govresearchgate.netfrontiersin.org
Sucrose Synthase (bacterial)Agarose beadsReusability for 3-5 cycles with high substrate conversion researchgate.net

This compound Metabolic Enzymes as Therapeutic Targets

The enzymes involved in the metabolism of UDP-glucose are essential for the viability and virulence of many pathogens. The differences between prokaryotic and eukaryotic UDP-glucose metabolic pathways present opportunities for the development of selective inhibitors that can serve as novel antimicrobial, antifungal, and antiparasitic agents.

Antimicrobial Development Targeting Bacterial UGPase

Bacterial UDP-glucose pyrophosphorylase (UGPase), also known as GalU, is a crucial enzyme in the synthesis of UDP-glucose. This nucleotide sugar is a key precursor for the biosynthesis of various components of the bacterial cell envelope, including lipopolysaccharide and capsular polysaccharides, which are important virulence factors for many pathogenic bacteria researchgate.net. The fact that prokaryotic UGPs are evolutionarily unrelated to their eukaryotic counterparts makes them an attractive target for the development of new antibiotics researchgate.netnih.gov.

In Streptococcus pneumoniae, UGPase is essential for the formation of the polysaccharide capsule, a major virulence factor that protects the bacterium from the host's immune system nih.gov. The gene encoding UGPase, galU, is present in all pneumococcal strains, regardless of their capsular serotype, making it a broadly applicable target nih.gov. Inhibition of pneumococcal UGPase has been shown to reduce the in vitro virulence of the bacteria nih.gov. Uridine (B1682114) diphosphate (B83284) (UDP) has been identified as an effective inhibitor of pneumococcal UGPase, with a differential inhibitory concentration between the bacterial enzyme and the corresponding human enzyme nih.govaboutscience.eunih.gov. Treatment with UDP led to a decrease in the adherence of S. pneumoniae to host cells and an increase in their phagocytosis nih.govaboutscience.eunih.gov.

PathogenTarget EnzymeRationale for TargetingPotential InhibitorsReference
Streptococcus pneumoniaeUDP-glucose pyrophosphorylase (UGPase/GalU)Essential for capsule formation and virulence; evolutionarily distinct from human UGPase.Uridine diphosphate (UDP) nih.govaboutscience.eunih.gov

Antifungal and Antiparasitic Strategies

Enzymes in the UDP-glucose metabolic pathway are also being explored as targets for the development of new antifungal and antiparasitic drugs.

In the pathogenic fungus Candida albicans, several enzymes involved in glucose metabolism are considered potential antifungal targets frontiersin.orgnih.gov. For instance, UDP-galactose-4-epimerase (GAL10), which interconverts UDP-galactose and UDP-glucose, is implicated in hyphal formation and cell wall integrity frontiersin.orgnih.gov. Another enzyme, UDP-glucose 4,6-dehydratase, encoded by the GAL102 gene, plays a crucial role in maintaining cell wall integrity and virulence. Deletion of this gene renders the fungus more susceptible to antifungal drugs and reduces its virulence in a mouse model of systemic candidiasis nih.gov. The UDP-glucose pyrophosphorylase in Aspergillus nidulans (AnUGP) has been shown to be vital for the fungus, making it a potential target for the development of novel antifungal drugs asm.org.

In the realm of antiparasitic therapies, the enzymes of glycolysis and related pathways are being investigated as potential drug targets in protozoan parasites bohrium.com. For the human pathogenic nematode Brugia malayi, the causative agent of lymphatic filariasis, UDP-glucuronosyltransferase, an enzyme that utilizes a UDP-sugar donor, has been identified as a potential therapeutic target. Inhibition of this enzyme has been shown to be detrimental to the survival of the adult worms nih.gov. Additionally, UDP-galactopyranose mutase, an enzyme involved in the synthesis of a UDP-sugar precursor, has emerged as a promising drug target in B. malayi, as its inhibition affects parasite virulence and survival nih.gov. While not directly UDP-glucose, these examples highlight the potential of targeting UDP-sugar metabolism in parasites.

Pathogen/ParasiteTarget Enzyme/PathwayRationale for TargetingKey FindingsReference
Candida albicansUDP-galactose-4-epimerase (GAL10), UDP-glucose 4,6-dehydratase (GAL102)Involved in cell wall integrity and virulence.Deletion of GAL102 increases susceptibility to antifungals and reduces virulence. frontiersin.orgnih.govnih.gov
Aspergillus nidulansUDP-glucose pyrophosphorylase (AnUGP)Essential for the viability of the fungus.Structural and functional studies provide a basis for targeting this enzyme. asm.org
Brugia malayiUDP-glucuronosyltransferase, UDP-galactopyranose mutaseEssential for worm survival and virulence.Inhibition leads to decreased motility, fecundity, and worm death. nih.govnih.gov

Cancer Therapy Targeting this compound Metabolism

The metabolic reprogramming of cancer cells presents unique vulnerabilities that can be exploited for therapeutic intervention. One such area of growing interest is the metabolism of this compound (UDP-glucose). Targeting the enzymes and pathways involved in UDP-glucose synthesis and conversion has emerged as a promising strategy in cancer therapy, with a particular focus on the enzyme UDP-glucose dehydrogenase (UGDH). UGDH catalyzes the conversion of UDP-glucose to UDP-glucuronic acid, a crucial precursor for the synthesis of glycosaminoglycans and for the glucuronidation of various compounds, including chemotherapeutic drugs. nih.govnih.govoncotarget.com

Heightened UGDH activity is frequently observed in various cancers and is often correlated with more aggressive disease and poorer patient outcomes. nih.govmdpi.com For instance, in lung adenocarcinoma, the phosphorylation of UGDH can lead to the stabilization of SNAI1 mRNA, which in turn promotes epithelial-to-mesenchymal transition and metastasis. eurekalert.org Studies have revealed that metastatic lung tumors exhibit significantly lower levels of UDP-glucose compared to primary tumors, and patients with distant metastases have correspondingly lower UDP-glucose levels. eurekalert.org Furthermore, high levels of phosphorylated UGDH in tumor tissues are associated with a higher rate of metastasis and a worse prognosis. eurekalert.org

In hormone-responsive cancers such as breast and prostate cancer, UGDH plays a critical role in modulating hormone metabolism. nih.gov By controlling the glucuronidation process, UGDH can influence the intracellular levels of hormones that drive tumor growth. nih.gov In triple-negative breast cancer patients undergoing chemotherapy, higher levels of UGDH have been linked to a worse prognosis. mdpi.com Similarly, in melanoma, the synthesis of hyaluronan, a key component of the extracellular matrix that can promote tumor progression, is dependent on the products of UDP-sugar metabolism, highlighting the importance of UGDH in this process. nih.gov

Given the significant role of UGDH in cancer progression, various therapeutic strategies are being explored to target this pathway. One approach involves the direct inhibition of the UGDH enzyme. For example, the polyphenols gallic acid and quercetin (B1663063) have been shown to inhibit the activity of UGDH in MCF-7 breast cancer cells. nih.gov Another strategy focuses on depleting the substrate of UGDH, UDP-glucose. The compound 5-hexyl-2-deoxyuridine (HUdR) has been demonstrated to inhibit the conversion of glucosamine (B1671600) to UDP-sugars, thereby reducing UDP-glucose levels and diminishing the migratory capacity of tumor cells. nih.gov More recently, a novel drug-like chemical fragment, GAL-012, has been identified as an inhibitor of multiple UDP-hexose pyrophosphorylases, the enzymes responsible for producing UDP-hexoses. mdpi.com GAL-012 has been shown to suppress the growth of prostate cancer cells. mdpi.com

Therapeutic StrategyTargetCompound/MethodCancer Type(s)Key Research Finding
Direct Enzyme InhibitionUDP-glucose dehydrogenase (UGDH)Gallic acidBreast Cancer (MCF-7 cells)Treatment with 300 uM of gallic acid reduced the specific activity of UGDH by 66% compared to control. nih.gov
Direct Enzyme InhibitionUDP-glucose dehydrogenase (UGDH)QuercetinBreast Cancer (MCF-7 cells)Treatment with quercetin reduced the specific activity of UGDH by 41%. nih.gov
Substrate DepletionUDP-glucose synthesis5-hexyl-2-deoxyuridine (HUdR)Various tumor cellsReduces the migratory capacity of tumor cells and has been tested in vivo as an anti-metastatic drug. nih.gov
Inhibition of UDP-hexose pyrophosphorylasesGalactose-1 phosphate uridylyltransferase (GALT), UDP-glucose pyrophosphorylase (UGP2), UDP-N-acetylglucosamine pyrophosphorylase (AGX1/UAP1)GAL-012Prostate Cancer (PC3 cells)Suppressed the growth of PC3 cells in a dose-dependent manner with an EC50 of 75 µM. mdpi.com

This compound as a Disease Biomarker

Beyond its therapeutic potential, UDP-glucose and its metabolic pathways are also being investigated for their utility as disease biomarkers. The concentration of UDP-glucose and the expression levels of related enzymes can fluctuate in various pathological conditions, offering a potential window into disease presence, progression, and prognosis.

One of the most promising applications of UDP-glucose as a biomarker is in the context of acute kidney injury (AKI). Studies have shown that urinary levels of UDP-glucose are elevated in patients with dehydration-induced AKI. karger.comresearchgate.net It is hypothesized that damaged cells release UDP-glucose, which is then filtered by the kidneys and acts as a danger signal, triggering inflammation. karger.comresearchgate.net Specifically, UDP-glucose activates the P2Y14 receptor on intercalated cells in the kidney's collecting ducts, leading to the recruitment of inflammatory cells and exacerbating kidney injury. karger.comresearchgate.net A strong correlation has been observed between the concentration of UDP-glucose in the urine and the development of AKI in patients who have undergone cardiac surgery. researchgate.net

In the realm of oncology, the enzyme that metabolizes UDP-glucose, UGDH, has been identified as a candidate biomarker for prostate cancer. nih.govnih.gov Research has demonstrated significant differences in UGDH expression between cancerous and non-cancerous prostate tissues. nih.govnih.gov Quantitative analysis has revealed that cancerous acini have increased UGDH expression compared to normal acini from non-cancerous controls, while normal-appearing acini from cancerous glands show decreased UGDH expression. nih.govnih.gov This differential expression suggests that UGDH could serve as a field-specific biomarker, potentially aiding in the early detection of prostate cancer from histologically normal biopsy specimens. nih.govnih.gov The performance of UGDH as a biomarker has been evaluated using Receiver Operating Characteristic (ROC) curve analysis. nih.govnih.gov

BiomarkerDiseaseSample TypeKey Finding/Data
This compound (UDP-glucose)Dehydration-Induced Acute Kidney Injury (AKI)UrineIncreased urinary concentration detected at 48h and 72h of dehydration. karger.com Strong correlation between UDP-glucose concentration and the development of AKI in cardiac surgery patients. researchgate.net
UDP-glucose dehydrogenase (UGDH)Prostate CancerTissue BiopsyArea under the Receiver Operating Characteristic (ROC) curve for cancerous acini vs. normal acini was 0.71 (95% CI: 0.59–0.83). nih.govnih.gov
UDP-glucose dehydrogenase (UGDH)Prostate CancerTissue BiopsyArea under the ROC curve for normal-appearing acini from cancerous glands vs. normal acini was 0.68 (95% CI: 0.59–0.83). nih.govnih.gov

Future Research Directions and Unaddressed Challenges

Elucidation of Novel Signaling Pathways Involving Uridine-5'-diphosphate-glucose

While the role of extracellular UDP-glucose as a ligand for the P2Y14 receptor is well-established in animals, the broader signaling implications of this interaction and the existence of other signaling pathways are still under investigation. In animals, UDP-glucose is recognized as an extracellular signaling molecule that activates G-protein coupled receptors, leading to downstream defense mechanisms. frontiersin.orgnih.gov Future research will likely focus on delineating the full spectrum of downstream effectors of P2Y14 activation by UDP-glucose. This includes identifying novel protein-protein interactions and downstream kinase cascades beyond the known activation of MAP kinase signaling. frontiersin.org

In the plant kingdom, the concept of UDP-glucose as a signaling molecule is a burgeoning field of study. frontiersin.orgnih.gov Recent studies suggest that UDP-glucose may act as an extracellular signaling molecule in plants, potentially perceived as a damage-associated molecular pattern (DAMP). frontiersin.orgnih.gov This hypothesis is supported by findings that reduced UDP-glucose levels lead to abnormal growth that can be rescued by exogenous application, while excessive accumulation induces programmed cell death. frontiersin.orgnih.gov A key challenge will be the identification of the putative plant receptors for UDP-glucose and the elucidation of the subsequent signaling cascades. frontiersin.orgnih.gov Investigating the potential interplay between UDP-glucose signaling and known plant signaling pathways, such as those involving hormones and stress responses, will be a critical area of future research.

Identification and Characterization of this compound Transporters and Receptors

The transport of UDP-glucose across cellular membranes is a crucial process for its function in both metabolism and signaling. The Solute Carrier Family 35 (SLC35) of nucleotide sugar transporters plays a significant role in this process. mdpi.comguidetopharmacology.orgnih.gov While some members of this family have been identified as UDP-glucose transporters, the substrate specificities and regulatory mechanisms of many of these transporters remain to be fully characterized. mdpi.comguidetopharmacology.org Future research should aim to de-orphan the remaining members of the SLC35 family and to understand how their expression and activity are regulated in different cell types and physiological conditions.

The P2Y14 receptor stands out as the primary G-protein coupled receptor that is potently activated by UDP-sugars, including UDP-glucose. researchgate.net However, the existence of other receptors or binding proteins for UDP-glucose, both on the cell surface and within intracellular compartments, cannot be ruled out. A significant challenge is to screen for and identify novel UDP-glucose receptors and to characterize their binding affinities, downstream signaling pathways, and physiological roles. Understanding the structural basis of UDP-glucose recognition by P2Y14 and other potential receptors will be crucial for the development of specific pharmacological tools.

Transporter/Receptor Family/Type Known Substrates Cellular Location Key Research Findings
P2Y14 Receptor G-protein coupled receptorUDP-glucose, UDP-galactose, UDP-N-acetylglucosamine, UDPCell surfaceMediates inflammatory responses and other physiological processes. nih.gov
SLC35 Family Solute Carrier FamilyVarious nucleotide sugars including UDP-glucoseEndoplasmic reticulum, Golgi apparatusEssential for glycosylation reactions by transporting nucleotide sugars into the lumen of these organelles. mdpi.comguidetopharmacology.org
Plant UDP-glucose Transporters Not fully characterizedUDP-glucoseNot fully determinedPutative transporters are essential for normal growth and development in plants. frontiersin.orgnih.gov

Comprehensive Understanding of Regulatory Cross-Talk between this compound Metabolism and Other Cellular Processes

UDP-glucose metabolism is intricately linked with central carbon metabolism, particularly glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). frontiersin.orgnih.govkhanacademy.orgjackwestin.com Glucose-6-phosphate, an intermediate in glycolysis, is a precursor for the synthesis of UDP-glucose. khanacademy.org The PPP, in turn, provides ribose-5-phosphate (B1218738) for the synthesis of nucleotides, including the uridine (B1682114) triphosphate (UTP) required for UDP-glucose formation. Future research should focus on quantitatively modeling the metabolic flux between these pathways to understand how cells dynamically allocate glucose to either energy production, biosynthesis of macromolecules, or signaling. The interplay between UDP-glucose levels and cellular redox state, particularly the production of NADPH in the PPP, is another area that warrants further investigation. frontiersin.org

Recent evidence suggests a connection between UDP-glucose metabolism and the endoplasmic reticulum (ER) stress response. The ER is a major site of protein glycosylation, a process that consumes a significant amount of UDP-glucose. mdpi.com Conditions that disrupt protein folding and induce ER stress can impact the demand for UDP-glucose. youtube.com Conversely, alterations in UDP-glucose availability may affect the efficiency of protein glycosylation and thereby contribute to ER stress. Future studies should aim to elucidate the signaling pathways that connect UDP-glucose metabolism with the unfolded protein response (UPR), a key component of the ER stress response. mdpi.com

Development of Specific Modulators and Inhibitors for Therapeutic Intervention

The central role of UDP-glucose in various cellular processes makes the enzymes involved in its metabolism attractive targets for therapeutic intervention. For instance, UDP-glucose pyrophosphorylase (UGPase), a key enzyme in UDP-glucose synthesis, has been explored as a target in cancer therapy. Inhibitors of UGPase could potentially disrupt the synthesis of glycoconjugates that are essential for cancer cell proliferation and survival. The development of highly specific and potent inhibitors for UGPase and other enzymes in the UDP-glucose pathway is a major goal for future research.

The discovery of small molecule inhibitors that target multiple UDP-hexose pyrophosphorylases has shown promise in preclinical cancer models. nih.gov A significant challenge in this area is to achieve selectivity for the target enzyme to minimize off-target effects. Structure-based drug design, guided by the crystal structures of these enzymes, will be instrumental in developing the next generation of inhibitors. Furthermore, exploring the therapeutic potential of modulating UDP-glucose signaling through the P2Y14 receptor, either by developing specific agonists or antagonists, could open up new treatment strategies for inflammatory diseases and other conditions. nih.gov

Enzyme/Pathway Potential Therapeutic Application Inhibitor/Modulator Examples Current Stage of Research
UDP-glucose pyrophosphorylase (UGPase) CancerSmall molecule inhibitors (e.g., GAL-012)Preclinical nih.gov
UDP-glucuronosyltransferases (UGTs) Drug metabolism modulation, CancerVarious small molecules (e.g., Atazanavir, Diclofenac)Clinical and Preclinical drugbank.com
P2Y14 Receptor Signaling Inflammatory diseasesSpecific agonists and antagonistsPreclinical nih.gov

Advanced Methodologies for Spatiotemporal Analysis of this compound Dynamics

A major limitation in understanding the dynamic roles of UDP-glucose has been the lack of tools to visualize and quantify its concentration in living cells with high spatiotemporal resolution. The development of genetically encoded fluorescent biosensors has revolutionized the study of other metabolites, such as glucose and ATP. nih.govstrath.ac.uk A key future direction is the development of similar biosensors specifically for UDP-glucose.

Fluorescence resonance energy transfer (FRET)-based sensors are a promising approach. nih.govnih.govresearchgate.netdigitellinc.com Such a sensor could be engineered by fusing a UDP-glucose-binding protein with two fluorescent proteins. Upon binding to UDP-glucose, a conformational change in the binding protein would alter the FRET efficiency, providing a readout of the UDP-glucose concentration. The development of such biosensors would enable researchers to monitor the real-time dynamics of UDP-glucose in different subcellular compartments and in response to various stimuli. This would provide unprecedented insights into the localized roles of UDP-glucose in metabolism and signaling.

Q & A

Basic: What is the structural and biosynthetic basis of UDP-glucose, and how is it experimentally characterized?

UDP-glucose consists of a uridine moiety linked via a diphosphate bridge to glucose. Its biosynthesis involves the enzyme UDP-glucose pyrophosphorylase, which catalyzes the reaction: UTP + glucose-1-phosphate → UDP-glucose + PPi. Historically, isolation and characterization relied on paper chromatography and hydrolysis studies to confirm uridine-5'-phosphate as a product . Modern methods use UV spectroscopy, mass spectrometry, and enzymatic assays to verify purity and structural integrity .

Basic: How does UDP-glucose function as a glycosyl donor in glycosyltransferase-mediated reactions?

UDP-glucose serves as the glucose donor in glycosyltransferases (GTs), enabling the transfer of glucose to acceptors like flavonoids, glycoproteins, or polysaccharides. Key experimental approaches include:

  • Enzyme assays measuring glucosyl transfer rates using radiolabeled UDP-glucose or spectrophotometric detection of reaction products (e.g., 7-hydroxy-4-trifluoromethylcoumarin conjugation) .
  • Kinetic studies using Lineweaver-Burk plots to determine Km and Vmax for substrate specificity .

Advanced: What mechanistic insights into UDP-glucose-dependent catalysis have been revealed by computational and structural studies?

Quantum mechanical/molecular mechanical (QM/MM) simulations and X-ray crystallography have elucidated the catalytic mechanism of GTs like RrUGT3. These studies highlight:

  • Conformational changes : A loop region shifts from "open" to "closed" states upon UDP-glucose binding, preorganizing the active site for nucleophilic attack .
  • Electrostatic preorganization : The enzyme stabilizes the oxocarbenium ion transition state via hydrogen bonding and charge complementarity .
  • Regioselectivity : Substrate binding orientation and activation barriers determine glucose transfer to specific hydroxyl groups .

Advanced: How do substrate concentration, Mg²⁺, and pH influence UDP-glucose synthesis in enzymatic systems?

  • Substrate concentration : For UDP-glucose pyrophosphorylase, Km values for UTP and glucose-1-phosphate are ~1–2 mM, with ATP inhibition observed at high concentrations .
  • Mg²⁺ : Optimal activity requires 1–3 mM Mg²⁺; absence of Mg²⁺ abolishes activity .
  • pH : Activity peaks at pH 8.0–8.5 in Tris buffer, while citrate buffers reduce efficiency .

Advanced: What methodological challenges arise in quantifying UDP-glucose-dependent enzyme activity, and how are they addressed?

Challenges include:

  • Interference from endogenous nucleotides : Use of purified enzymes and ATP-regeneration systems (e.g., polyphosphate kinase) to maintain cofactor stability .
  • Low catalytic turnover : Sensitive detection methods like LC-MS or fluorescence-based assays (e.g., 4-trifluoromethylcoumarin derivatives) improve resolution .
  • Heterogeneous enzyme preparations : Affinity chromatography (e.g., DEAE-cellulose) and hydroxyapatite columns enhance purity .

Advanced: How are chemoenzymatic strategies leveraging UDP-glucose applied in synthetic glycobiology?

UDP-glucose and its analogs (e.g., UDP-6-azido-GlcNAc) are used to synthesize tailored glycans:

  • Unnatural sugar nucleotides : Designed for incorporation into glycans via GTs, enabling bioorthogonal labeling or functionalization .
  • Modular synthesis : Combining GT cascades with nucleotide sugar regeneration systems (e.g., sucrose synthase for UDP-glucose recycling) .

Advanced: How do contradictory findings on regulatory effects (activation/inhibition) of metabolites on UDP-glucose enzymes inform mechanistic models?

  • Activation : Fructose-6-phosphate increases ADP-glucose pyrophosphorylase activity by 50% at 1 mM, suggesting allosteric regulation in starch biosynthesis .
  • Inhibition : Trehalose-P inhibits ADP-glucose synthesis, while ATP competes with UTP in UDP-glucose systems, highlighting substrate-specific regulatory divergence .
  • Physiological relevance : Metabolite cross-talk (e.g., energy charge via AMP/ATP ratios) may fine-tune UDP-glucose flux in response to cellular demands .

Advanced: What structural features determine UDP-glucose specificity in glycosyltransferases?

Crystal structures (e.g., Legionella glucosyltransferase, PDB: 7XGX) reveal:

  • Binding pocket architecture : Hydrophobic residues and hydrogen-bond networks position UDP-glucose for catalysis .
  • Loop dynamics : Flexible loops gate substrate access, with mutations altering regioselectivity (e.g., RrUGT3 variants for flavonoid glycosylation) .

Advanced: What purification strategies are critical for isolating active UDP-glucose-dependent enzymes?

  • Ammonium sulfate fractionation : Precipitates enzymes while retaining activity .
  • Ion-exchange chromatography : DEAE-cellulose separates UDP-glucose pyrophosphorylase from contaminating phosphatases .
  • Hydroxyapatite columns : Resolve isoforms with differential nucleotide specificity .

Advanced: How do inhibition studies of UDP-glucose enzymes inform their physiological roles?

  • Product inhibition : UDP-glucose analogs (e.g., UDP-xylose) competitively inhibit GTs, guiding drug design for glycosylation disorders .
  • Feedback regulation : Mannitol-P inhibits ADP-glucose synthesis in mycobacteria, linking carbon storage to stress responses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.